molecular formula C8H9ClF3NO B1426341 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride CAS No. 1354951-46-4

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Cat. No.: B1426341
CAS No.: 1354951-46-4
M. Wt: 227.61 g/mol
InChI Key: DWSHGBUTBUFECI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3NO and its molecular weight is 227.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHGBUTBUFECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Keystone Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4), a fluorinated benzylamine derivative of significant interest in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the design of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.

This compound is a prime example of a building block designed to impart these favorable characteristics. The presence of both a difluoromethoxy group and a fluorine atom on the benzylamine scaffold offers a unique combination of properties that can be exploited by medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and off-target effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design.

PropertyValue
CAS Number 1354951-46-4[1]
Molecular Formula C₈H₉ClF₃NO[1]
Molecular Weight 227.61 g/mol [1]
Appearance Solid[2]
Purity ≥95%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the reduction of the corresponding nitrile precursor, 2-(Difluoromethoxy)-6-fluorobenzonitrile (CAS No. 221202-14-8)[3].

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation cluster_3 Final Product Precursor 2-(Difluoromethoxy)-6-fluorobenzonitrile (CAS: 221202-14-8) Reduction Reduction of Nitrile Precursor->Reduction Free_Base 2-(Difluoromethoxy)-6-fluorobenzylamine Reduction->Free_Base Reducing_Agent Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation) Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., THF, Ether) Solvent->Reduction Salt_Formation HCl Salt Formation Free_Base->Salt_Formation Final_Product This compound (CAS: 1354951-46-4) Salt_Formation->Final_Product HCl HCl in Ether/Dioxane HCl->Salt_Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Disclaimer: This protocol is a representative procedure based on established methods for nitrile reduction. All work should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.

Materials and Reagents:

  • 2-(Difluoromethoxy)-6-fluorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C, 10%)

  • Anhydrous tetrahydrofuran (THF) or Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Deionized water

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation of Free Base: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude 2-(Difluoromethoxy)-6-fluorobenzylamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (or dioxane) until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Method 2: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Salt Formation: To the filtrate, add a solution of HCl in diethyl ether or isopropanol and stir.

  • Purification: Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5][6] Catalytic hydrogenation offers a milder and often cleaner alternative, avoiding the need for a hazardous quenching procedure.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, hence the strict requirement for anhydrous solvents and a dry atmosphere.[7]

  • Salt Formation: The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base, which may be an oil.[8]

Applications in Drug Development

The strategic placement of the difluoromethoxy group makes this compound a valuable building block in medicinal chemistry.

The Role of the Difluoromethoxy Group

The -OCF₂H group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups. Its key advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can increase the half-life of a drug.[9]

  • Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity to a lesser extent than the more common trifluoromethoxy group, providing a finer tool for tuning a drug's solubility and permeability.

  • Hydrogen Bond Donor: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[9]

Bioisosterism cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Hydroxyl (-OH) Thiol (-SH) Methoxy (-OCH₃) B Difluoromethoxy (-OCF₂H) A->B Replaced by C Increased Metabolic Stability Modulated Lipophilicity Hydrogen Bond Donor Capability B->C Leads to

Caption: Bioisosteric replacement with the difluoromethoxy group.

Potential Therapeutic Areas

While specific examples of marketed drugs containing the 2-(difluoromethoxy)-6-fluorobenzylamine moiety are not yet prevalent, its structural features suggest its utility in the development of novel therapeutics for a range of diseases, including:

  • Oncology: The enhanced metabolic stability can be advantageous for developing kinase inhibitors and other anti-cancer agents.[10]

  • Neuroscience: The modulation of lipophilicity can aid in designing drugs that can cross the blood-brain barrier to treat central nervous system disorders.

  • Infectious Diseases: The unique electronic properties of the fluorinated ring can be exploited to design novel antibacterial and antiviral agents.

Analytical Characterization

While a publicly available, comprehensive set of analytical data for this compound is limited, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.8 ppm, a triplet for the -OCF₂H proton around δ 6.5-7.0 ppm with a large J-coupling to fluorine, a singlet or broad singlet for the -CH₂- group around δ 4.0-4.5 ppm, and a broad singlet for the -NH₃⁺ protons.[9][11]
¹³C NMR Aromatic carbons with characteristic shifts and C-F couplings. The -CH₂- carbon would appear around δ 40-50 ppm. The -OCF₂H carbon will be a triplet with a large C-F coupling constant.[12][13][14]
Mass Spectrometry The mass spectrum (ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 206.07.[15][16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a difluoromethoxy group and a fluorine atom on a benzylamine scaffold provides a powerful tool for modulating the properties of drug candidates. The synthetic route via the reduction of the corresponding nitrile is a robust and scalable method for its preparation. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(difluoromethoxy)-6-fluorobenzylamine hydrochloride, a valuable building block in medicinal chemistry. The difluoromethoxy group is a key structural motif known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a multi-step synthesis commencing with the preparation of 2-fluoro-6-hydroxybenzonitrile, followed by a crucial difluoromethylation step, subsequent reduction of the nitrile functionality, and concluding with the formation of the hydrochloride salt. The causality behind experimental choices, detailed protocols, and characterization methods are presented to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its strong electron-withdrawing nature and increased lipophilicity can profoundly alter the physicochemical properties of a parent molecule, often leading to improved membrane permeability, enhanced metabolic stability, and modulated binding interactions with biological targets.[1] The target compound, this compound, incorporates this valuable moiety, making it a desirable intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically divided into four key stages. This pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations.

Synthetic_Pathway A 2-Fluoro-6-methoxybenzonitrile B 2-Fluoro-6-hydroxybenzonitrile A->B Demethylation (Pyridinium HCl) C 2-(Difluoromethoxy)-6-fluorobenzonitrile B->C Difluoromethylation (ClCF2COONa) D 2-(Difluoromethoxy)-6-fluorobenzylamine C->D Nitrile Reduction (Raney Ni, H2) E 2-(Difluoromethoxy)-6-fluorobenzylamine HCl D->E Salt Formation (HCl)

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-6-hydroxybenzonitrile

The synthesis begins with the preparation of the pivotal intermediate, 2-fluoro-6-hydroxybenzonitrile. This compound serves as the scaffold for the subsequent introduction of the difluoromethoxy group.

Rationale for Synthetic Approach

A common and effective method for the synthesis of 2-fluoro-6-hydroxybenzonitrile is the demethylation of the commercially available 2-fluoro-6-methoxybenzonitrile. The use of pyridinium hydrochloride as the demethylating agent is advantageous due to its effectiveness and relatively straightforward workup procedure.

Experimental Protocol: Demethylation of 2-Fluoro-6-methoxybenzonitrile[2][3]
  • Reaction Setup: To a 2-liter flask, add 151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of aqueous pyridinium solution.

  • Reaction Execution: Slowly bubble hydrogen chloride gas into the flask under a protective inert atmosphere.

  • Heat the reaction mixture slowly to 190 °C and maintain this temperature with stirring for 5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature overnight with slow stirring.

    • Add 1000 mL of water to the cooled mixture and heat to 80 °C.

    • Add 1000 mL of methyl tert-butyl ether and mix thoroughly. Separate the organic and aqueous phases.

    • Back-extract the aqueous phase twice with 500 mL of methyl tert-butyl ether.

    • Combine all organic phases and wash once with 800 mL of 10% aqueous sodium hydroxide, followed by one wash with 400 mL of water.

    • Combine the two aqueous phases from the washes and adjust the pH to 2 with concentrated hydrochloric acid.

    • Extract the acidified aqueous phase three times with 500 mL of dichloromethane.

    • Combine the dichloromethane extracts and wash once with 10% hydrochloric acid.

  • Purification: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent by distillation under vacuum to yield 2-fluoro-6-hydroxybenzonitrile.

ParameterValue
Starting Material 2-Fluoro-6-methoxybenzonitrile
Reagent Pyridinium hydrochloride
Temperature 190 °C
Reaction Time 5 hours
Typical Yield 87%

Table 1: Summary of reaction parameters for the synthesis of 2-fluoro-6-hydroxybenzonitrile.

Part 2: Introduction of the Difluoromethoxy Group

This stage involves the critical difluoromethylation of the phenolic hydroxyl group of 2-fluoro-6-hydroxybenzonitrile.

Causality in Reagent Selection

The choice of difluoromethylating agent is crucial for a successful and scalable synthesis. While reagents like chlorodifluoromethane have been used, they present challenges due to their gaseous nature, toxicity, and potential for side reactions.[1][2] Sodium chlorodifluoroacetate (ClCF₂COONa) is a preferable alternative as it is a stable, commercially available solid with a lower environmental impact.[1][2][3] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ, which is then trapped by the phenoxide.[1][2]

Experimental Protocol: Difluoromethylation of 2-Fluoro-6-hydroxybenzonitrile[1][4]
  • Reaction Setup: In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve 2-fluoro-6-hydroxybenzonitrile (1 equivalent) and potassium carbonate (2 equivalents) in dry DMF and water (approximately 8:1 v/v).

  • Degassing: Degas the solution with nitrogen for 1 hour with stirring.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equivalents) in one portion under a stream of nitrogen.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.

  • Work-up and Isolation:

    • After 2 hours, confirm reaction completion by TLC analysis.

    • Cool the reaction flask to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-6-fluorobenzonitrile.

Part 3: Reduction of the Nitrile to the Benzylamine

The penultimate step is the reduction of the nitrile group in 2-(difluoromethoxy)-6-fluorobenzonitrile to the corresponding primary amine.

Rationale for the Choice of Reducing Agent

Several reagents can effect the reduction of nitriles to primary amines. While powerful reducing agents like lithium aluminum hydride (LAH) are effective, they can be hazardous, especially on a larger scale. Catalytic hydrogenation using Raney nickel is a milder and often safer alternative that provides good to excellent yields of the primary amine with minimal formation of secondary or tertiary amine byproducts.[4]

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation[7]
  • Catalyst Preparation: Prepare W-6 Raney nickel catalyst by digesting a nickel-aluminum alloy with a sodium hydroxide solution. The catalyst should be thoroughly washed with water and then ethanol before use.

  • Reaction Setup: In a hydrogenation vessel, suspend 2-(difluoromethoxy)-6-fluorobenzonitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add the prepared Raney nickel catalyst (approximately 10-20% by weight of the nitrile) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(difluoromethoxy)-6-fluorobenzylamine.

Part 4: Formation and Isolation of the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and handleable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 2-(difluoromethoxy)-6-fluorobenzylamine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or a solution of HCl gas in a suitable solvent) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization and Analytical Data

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed at each stage.

CompoundExpected ¹H NMR Signals (CDCl₃)Expected ¹³C NMR Signals (CDCl₃)Expected Mass (m/z) [M+H]⁺
2-Fluoro-6-hydroxybenzonitrile Aromatic protons (δ 6.8-7.6), Hydroxyl proton (broad singlet)Aromatic carbons, Nitrile carbon (δ ~115-120)138.03
2-(Difluoromethoxy)-6-fluorobenzonitrile Aromatic protons, Triplet for -OCHF₂ (δ ~6.5)Aromatic carbons, Nitrile carbon, Triplet for -OCHF₂ (δ ~115)188.04
2-(Difluoromethoxy)-6-fluorobenzylamine Aromatic protons, Triplet for -OCHF₂, Singlet for -CH₂NH₂, Broad singlet for -NH₂Aromatic carbons, Methylene carbon (δ ~40-45), Triplet for -OCHF₂190.07
2-(Difluoromethoxy)-6-fluorobenzylamine HCl Aromatic protons, Triplet for -OCHF₂, Singlet for -CH₂NH₃⁺, Broad singlet for -NH₃⁺Aromatic carbons, Methylene carbon, Triplet for -OCHF₂190.07 (free base)

Table 2: Expected Analytical Data for Key Compounds in the Synthesis.

Characterization_Workflow cluster_synthesis Synthetic Steps cluster_analysis Analytical Techniques A Intermediate 1 B Intermediate 2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->NMR MS Mass Spectrometry (LC-MS, HRMS) A->MS TLC Thin Layer Chromatography A->TLC C Final Product B->NMR B->MS B->TLC C->NMR C->MS C->TLC HPLC HPLC for Purity C->HPLC

Figure 2: Analytical workflow for monitoring and characterizing the synthesis.

Conclusion

This in-depth technical guide outlines a reliable and well-reasoned synthetic pathway for the preparation of this compound. By providing detailed experimental protocols and the scientific rationale behind the choice of reagents and reaction conditions, this document serves as a valuable resource for researchers engaged in the synthesis of fluorinated building blocks for drug discovery and development. The presented methodology emphasizes safety, efficiency, and scalability, ensuring its practical utility in a laboratory setting.

References

A Foundational Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No: 1354951-46-4), a fluorinated benzylamine derivative of significant interest to medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public-domain literature, this document synthesizes information from commercial suppliers with established chemical principles to present inferred properties, a proposed synthetic pathway, and robust analytical protocols. This guide is designed to serve as a foundational resource for researchers, enabling them to leverage the unique structural motifs of this compound in the design of novel therapeutic agents. We will explore the strategic rationale for its use, grounded in the well-documented impact of fluorine and difluoromethoxy groups on metabolic stability, potency, and overall pharmacological profiles of bioactive molecules.

Introduction: The Strategic Value of Fluorination in Benzylamine Scaffolds

The incorporation of fluorine into small molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine can influence lipophilicity, pKa, metabolic stability, and binding affinity, often leading to enhanced therapeutic profiles.[1][2][3] this compound presents a compelling scaffold, combining three key structural features: a benzylamine core, a fluorine substituent on the aromatic ring, and a difluoromethoxy (-OCF₂H) group.

The benzylamine framework is a common feature in a wide range of biologically active compounds. The fluorine atom at the 6-position, along with the difluoromethoxy group at the 2-position, introduces significant electronic and steric modifications. The difluoromethoxy group, in particular, is increasingly utilized as a metabolically robust bioisostere for a methoxy or hydroxyl group.[4] Its unique properties can prevent O-demethylation, a common metabolic pathway, thereby increasing the compound's half-life and bioavailability.[4] This guide will provide the foundational knowledge necessary to synthesize, characterize, and strategically deploy this promising chemical entity.

Physicochemical and Structural Properties

While detailed experimental data is scarce, the fundamental properties of this compound have been compiled from reputable chemical suppliers. These properties form the basis for handling, storage, and initial experimental design.

PropertyValueSource
CAS Number 1354951-46-4[5][6][7][8]
Molecular Formula C₈H₉ClF₃NO[5][7]
Molecular Weight 227.61 g/mol [5][7]
Appearance Off-white to light yellow solid[6]
Purity ≥95%[5][8][9]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[6][7]
SMILES NCC1=C(F)C=CC=C1OC(F)F.[H]Cl[5][7]

Proposed Synthetic Pathway and Experimental Protocols

A validated, peer-reviewed synthesis for this compound is not currently published. However, a logical and robust multi-step pathway can be proposed based on established organofluorine chemistry and standard synthetic transformations. The pathway commences from a commercially available precursor and is designed for high yield and purity.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 2-Fluoro-6-hydroxybenzaldehyde B 2-(Difluoromethoxy)-6-fluorobenzaldehyde A->B  Reagents:  ClCF₂H or BrCF₂H source  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) C 2-(Difluoromethoxy)-6-fluorobenzylamine (Free Base) B->C  Reagents:  Ammonia source (e.g., NH₄OAc)  Reducing Agent (e.g., NaBH₃CN)  Solvent (e.g., Methanol) D 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride (Target) C->D  Reagents:  HCl in solvent (e.g., Ether or IPA) G cluster_0 Analytical Workflow cluster_1 cluster_2 A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C NMR ¹H, ¹³C, ¹⁹F NMR B->NMR MS High-Resolution MS B->MS IR FT-IR Spectroscopy B->IR HPLC HPLC-UV/MS C->HPLC TLC TLC Analysis C->TLC

References

An In-Depth Technical Guide on 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride: Elucidating a Path Forward in the Absence of Direct Mechanistic Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4). A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories reveals a significant gap in the understanding of this compound's specific mechanism of action. While commercially available as a research chemical, no detailed pharmacological or biological studies have been published to date that elucidate its molecular targets or signaling pathways. This guide, therefore, serves not as a definitive treatise on its mechanism, but as a foundational document for researchers. It will provide a thorough characterization of the molecule based on its chemical structure, offer insights gleaned from structurally related compounds, and propose a strategic framework for initiating research to uncover its biological activity and potential therapeutic applications.

Introduction: A Molecule of Untapped Potential

This compound is a fluorinated benzylamine derivative.[1][2][3] The presence of a difluoromethoxy group and a fluorine atom on the benzene ring suggests a molecule designed with drug-like properties in mind. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a lead compound. The benzylamine scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules.

However, despite its availability from various chemical suppliers, a thorough investigation into its biological effects is conspicuously absent from the scientific record. This presents both a challenge and an opportunity for the research community. The lack of existing data means that the field is wide open for novel discoveries, but it also necessitates a foundational, hypothesis-driven approach to its study.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is the first step in designing relevant biological assays.

PropertyValueSource
CAS Number 1354951-46-4[1][2][3]
Molecular Formula C₈H₉ClF₃NO[1]
Molecular Weight 227.61 g/mol [1]
Appearance Off-white to light yellow solid
Storage Conditions Inert atmosphere, 2-8°C[1]

The key structural features that may inform its biological activity are:

  • The Benzylamine Core: This moiety is present in numerous neurotransmitter analogues and other centrally acting agents.

  • The Difluoromethoxy Group: This group can act as a bioisostere for other functional groups and can influence lipophilicity and metabolic stability.

  • The 6-Fluoro Substituent: The position and nature of this halogen can significantly impact binding to target proteins.

Insights from Structurally Related Compounds: Formulating a Hypothesis

In the absence of direct evidence, we can draw plausible hypotheses from the known activities of structurally analogous compounds. This approach, while speculative, provides a rational basis for initial screening efforts.

Potential as an Enzyme Inhibitor

The benzylamine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity. While the subject compound is a benzylamine and not a benzamide, this suggests that the substituted benzene ring could fit into the active site of certain enzymes.

Neurological and Psychiatric Applications

The core benzylamine structure is reminiscent of several centrally active compounds. For example, certain fluoroalkoxy-substituted benzamides have been patented for their use as cyclic nucleotide phosphodiesterase inhibitors, which have applications in treating a range of neurological and psychiatric disorders.

Anticancer Potential

Fluorinated compounds have a rich history in oncology. For example, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their anti-proliferative activity, showing inhibition of tubulin polymerization and steroid sulfatase. This highlights the potential for the difluoromethoxy group to contribute to anticancer effects.

Proposed Research Workflow: A Roadmap to Uncovering the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G A High-Throughput Screening (HTS) D Dose-Response Assays (IC50/EC50) A->D B Phenotypic Screening B->D C Target-Based Screening C->D E Binding Assays (e.g., SPR, ITC) D->E G Cell-Based Functional Assays D->G F Enzyme Kinetics E->F H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Cellular Thermal Shift Assay (CETSA) H->I J Transcriptomic/Proteomic Analysis H->J M Efficacy in Disease Models I->M J->M K Pharmacokinetic (PK) Studies L Pharmacodynamic (PD) Studies K->L L->M

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Experimental Protocols

Phase 1: Initial Screening

  • High-Throughput Screening (HTS):

    • Objective: To rapidly assess the compound's activity against a large panel of diverse biological targets.

    • Methodology:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Utilize commercially available HTS panels that include a broad range of targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

      • Perform primary screens at a single concentration (e.g., 10 µM) to identify initial "hits."

      • Validate hits through confirmatory screens.

Phase 2: In Vitro Validation

  • Dose-Response Assays:

    • Objective: To determine the potency (IC50 or EC50) of the compound against the validated hits from Phase 1.

    • Methodology:

      • Prepare a serial dilution of the compound.

      • Perform the relevant in vitro assay (e.g., enzyme activity, receptor binding) with the varying concentrations of the compound.

      • Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Phase 3: Mechanistic Elucidation

  • Signaling Pathway Analysis:

    • Objective: To identify the downstream signaling pathways affected by the compound's interaction with its target.

    • Methodology (Example for a kinase inhibitor):

      • Treat cells with the compound at various concentrations and for different time points.

      • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of downstream substrates of the target kinase.

      • Utilize reporter gene assays (e.g., luciferase) to measure the activity of transcription factors regulated by the signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with intriguing structural features that suggest potential biological activity. However, the current lack of published data on its mechanism of action underscores the need for foundational research. This guide has provided a comprehensive overview of the available information and, more importantly, has laid out a clear and logical research plan for its systematic investigation. By following the proposed workflow, researchers can begin to unravel the biological mysteries of this compound and potentially unlock new therapeutic avenues. The path forward requires a commitment to rigorous, hypothesis-driven science, and the discoveries that lie ahead hold the promise of advancing our understanding of pharmacology and drug development.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a fluorinated benzylamine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical rationale, plausible synthetic pathways, and potential applications, grounding our discussion in established chemical principles and data from analogous structures. While specific peer-reviewed data on this exact molecule is limited, this document serves as a robust foundational resource for its synthesis, characterization, and utilization in research settings.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5]

The subject of this guide, this compound, incorporates two key fluorine-containing motifs: a 6-fluoro substituent and a 2-(difluoromethoxy) group. The difluoromethoxy group is often employed as a bioisostere of a methoxy group. Its purpose is to block metabolic O-demethylation, a common pathway for drug deactivation, thereby improving the compound's in vivo stability and bioavailability.[6]

Physicochemical Properties and Structural Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.

PropertyValueSource
CAS Number 1354951-46-4[7]
Molecular Formula C₈H₉ClF₃NO[7]
Molecular Weight 227.61 g/mol [7]
Appearance Solid[5]
Storage Inert atmosphere, 2-8°C[7]
SMILES Code NCC1=C(F)C=CC=C1OC(F)F.[H]Cl[7]

Proposed Synthetic Pathways

Route 1: Reductive Amination of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

This is a common and efficient method for the synthesis of benzylamines. The overall workflow is depicted below.

G cluster_0 Route 1: Reductive Amination A 2-(Difluoromethoxy)-6-fluorobenzaldehyde B Intermediate Imine/Enamine A->B Ammonia or ammonium salt C 2-(Difluoromethoxy)-6-fluorobenzylamine B->C Reducing Agent (e.g., NaBH(OAc)3) D 2-(Difluoromethoxy)-6-fluorobenzylamine HCl C->D HCl

Caption: Proposed synthesis via reductive amination.

Step-by-step Experimental Protocol:

  • Imine Formation: To a solution of 2-(Difluoromethoxy)-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an ammonia source (e.g., ammonium acetate, 10 eq).

  • Reduction: To the solution from Step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is stirred until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Reduction of 2-(Difluoromethoxy)-6-fluorobenzonitrile

This alternative route involves the reduction of a nitrile to the corresponding primary amine.

G cluster_1 Route 2: Nitrile Reduction E 2-(Difluoromethoxy)-6-fluorobenzonitrile F 2-(Difluoromethoxy)-6-fluorobenzylamine E->F Reducing Agent (e.g., LiAlH4 or H2/Catalyst) G 2-(Difluoromethoxy)-6-fluorobenzylamine HCl F->G HCl

Caption: Proposed synthesis via nitrile reduction.

Step-by-step Experimental Protocol:

  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF). Cool the suspension to 0°C. Add a solution of 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq) in dry THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux until the starting nitrile is consumed (monitored by TLC).

  • Work-up: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary. For salt formation, follow steps 4 and 5 as described in Route 1.

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been reported, its structural motifs suggest significant potential as a building block in the synthesis of novel therapeutic agents.

  • Metabolic Stability: As previously mentioned, the difluoromethoxy group can enhance metabolic stability by preventing O-demethylation, making it a valuable substitute for the more metabolically labile methoxy group.[6]

  • Modulation of Physicochemical Properties: The presence of both the difluoromethoxy and fluoro groups will influence the molecule's lipophilicity and pKa. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Scaffold for Biologically Active Molecules: Benzylamines are common scaffolds in a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and central nervous system agents. This molecule provides a unique, fluorinated starting point for the synthesis of new chemical entities in these areas.

Analytical Characterization (Predicted)

Specific, publicly available analytical data (NMR, IR, MS) for this compound is currently unavailable. However, based on the known spectra of similar compounds, such as 2-fluorobenzylamine and 2,6-difluorobenzylamine, we can predict the key features that would be expected.[8][9][10] A general protocol for acquiring such data is also provided.

General NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expect to see signals for the aromatic protons, the benzylic CH₂ protons, and the amine (or ammonium) protons. The difluoromethoxy group will present as a triplet.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. The carbon atoms attached to fluorine will exhibit coupling (doublets or triplets).

  • ¹⁹F NMR: This spectrum will show signals for the two distinct fluorine environments: the aromatic fluorine and the difluoromethoxy group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar benzylamine derivatives, the following precautions are recommended.[11][12][13][14] It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling.

  • General Hazards: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its strategic incorporation of fluorine is intended to confer advantageous properties, particularly enhanced metabolic stability. While detailed experimental data on this specific compound is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications by drawing on established chemical principles and data from closely related analogues. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully unlock the potential of this compound.

References

A Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4). While specific discovery and historical literature for this exact compound is not extensively published, this guide constructs a robust scientific narrative based on established principles of organic synthesis and medicinal chemistry. We will explore its molecular architecture, propose a detailed synthetic pathway with experimental protocols, and discuss the strategic importance of its constituent functional groups for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a fluorinated organic compound whose structure suggests significant potential in medicinal chemistry.[1][2][3] The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5][6]

The two key features of this molecule are the 2-fluoro and 6-(difluoromethoxy) substituents on the benzylamine core.

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

  • Difluoromethoxy Group (-OCF₂H) : This group is of particular interest as it serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4] It is a moderately lipophilic hydrogen bond donor, a rare combination that can enhance membrane permeability and metabolic stability while maintaining crucial interactions with target proteins.[4][5] The replacement of a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation, thereby extending a drug's half-life.[5]

This guide will provide a plausible and detailed synthetic route to this compound, empowering researchers to synthesize this and structurally related compounds for further investigation.

Physicochemical Properties and Molecular Attributes

The unique properties of the difluoromethoxy group provide a strategic advantage in drug design.[5] It offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, often with intermediate properties that allow for fine-tuning of molecular characteristics.[5]

PropertyInfluence of the Difluoromethoxy Group
Lipophilicity Generally increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group, which can improve oral absorption and membrane permeability.[4]
Hydrogen Bonding The polarized C-H bond allows the group to act as a hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups.[5]
Metabolic Stability The strong carbon-fluorine bonds lead to high resistance to oxidative metabolism compared to a methoxy group, potentially leading to a longer drug half-life.[5]
Electronic Effects It is a weakly electron-withdrawing group, which can influence the pKa of nearby functional groups.[4][5]

Proposed Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a pathway that begins with a commercially available precursor, 2,3-Difluoro-6-hydroxy-benzonitrile. The synthesis can be envisioned in three main stages:

  • Selective Difluoromethoxylation : Introduction of the difluoromethoxy group at the hydroxyl position.

  • Reduction of the Nitrile : Conversion of the nitrile group to a primary amine.

  • Salt Formation : Conversion of the resulting benzylamine to its hydrochloride salt for improved stability and handling.

Retrosynthesis target This compound amine 2-(Difluoromethoxy)-6-fluorobenzylamine target->amine Salt Formation nitrile 2-(Difluoromethoxy)-6-fluorobenzonitrile amine->nitrile Nitrile Reduction precursor 2,3-Difluoro-6-hydroxy-benzonitrile nitrile->precursor Difluoromethoxylation Synthetic_Workflow start 2,3-Difluoro-6-hydroxy-benzonitrile step1 Difluoromethoxylation (e.g., Sodium chlorodifluoroacetate, K₂CO₃) start->step1 intermediate 2-(Difluoromethoxy)-6-fluorobenzonitrile step1->intermediate step2 Nitrile Reduction (e.g., H₂, Raney Ni) intermediate->step2 product_amine 2-(Difluoromethoxy)-6-fluorobenzylamine step2->product_amine step3 Salt Formation (HCl in ether) product_amine->step3 final_product This compound step3->final_product

References

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No: 1354951-46-4) is not publicly available. This guide has been meticulously compiled by synthesizing data from supplier information, the safety profile of its free base, and SDSs of structurally analogous compounds. The information herein is intended for use by qualified researchers and scientists and should be supplemented by a thorough internal risk assessment before handling this chemical.

Chemical Identification and Physicochemical Properties

This compound is a fluorinated aromatic amine derivative. The presence of difluoromethoxy and fluoro groups on the benzylamine core significantly influences its reactivity and biological properties, making it a compound of interest in medicinal chemistry and drug development.

PropertyValueSource(s)
CAS Number 1354951-46-4[1][2][3][4]
Molecular Formula C₈H₉ClF₃NO[1][2][4]
Molecular Weight 227.61 g/mol [1][2]
Appearance Off-white to light yellow solid[3]
Purity ≥95%[1][5]
Storage Conditions Store at room temperature or 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]

Hazard Identification and Classification

While specific GHS classifications for the hydrochloride salt are unavailable, data for the free base, (2-(Difluoromethoxy)-6-fluorophenyl)methanamine, and related fluorinated benzylamines indicate the following potential hazards[6][7][8][9]:

  • Skin Irritation/Corrosion: Expected to be a skin irritant and potentially corrosive. Similar benzylamines are classified as causing severe skin burns[9].

  • Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage[7][9].

  • Respiratory Irritation: May cause respiratory tract irritation[7].

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled, based on data from analogous compounds[10][11][12].

Upon thermal decomposition, halogenated organic compounds can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[6][7][13].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[14][15].

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of chemical vapors[13].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[6][11].

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with this hazardous chemical[15][16].

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing[15].

  • Hand Protection: Wear impervious chemical-resistant gloves. Given the halogenated nature of the compound, consult the glove manufacturer's compatibility chart. Double-gloving is recommended as a best practice[15].

  • Body Protection: A flame-resistant lab coat must be worn at all times. For operations with a higher risk of exposure, a chemical-resistant apron should be used[15].

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) Goggles Chemical Splash Goggles FaceShield Face Shield (if splash risk exists) Goggles->FaceShield situational Gloves Chemical-Resistant Gloves (Double-gloved) LabCoat Flame-Resistant Lab Coat Respirator NIOSH-Approved Respirator (If fume hood is not used)

Caption: Core PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for ensuring laboratory safety.

Handling
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing[13].

  • Avoid Inhalation: Do not breathe dust or vapors. Ensure all transfers are performed in a way that minimizes aerosolization[7][11].

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[13][17]. Contaminated clothing should be removed immediately and washed before reuse[7][10].

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[6].

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area[2][6][13].

  • Inert Atmosphere: For long-term stability, storing under an inert atmosphere as recommended by suppliers is best practice[2][3].

  • Segregation: Store away from incompatible materials to prevent hazardous reactions[15]. The storage area should be designated for corrosive materials[6].

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7][8].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7][18][19].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][10][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][9]. Ingestion of corrosive materials can cause severe damage and perforation of the digestive tract[6][18].

Emergency_Response_Flowchart cluster_actions Immediate Actions Start Exposure Event Inhalation Move to Fresh Air Start->Inhalation Skin Flush Skin with Water (15+ min) Remove Contaminated Clothing Start->Skin Eye Flush Eyes with Water (15+ min) Start->Eye Ingestion Rinse Mouth DO NOT Induce Vomiting Start->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Disposal_Workflow cluster_disposal Halogenated Waste Disposal Protocol Collect Collect Waste in Designated Container Label Label Container: 'Hazardous Waste' + Contents Collect->Label Segregate Segregate from Non-Halogenated Waste Label->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store Contact Contact EHS for Waste Pickup Store->Contact

References

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS: 1354951-46-4), a key intermediate in pharmaceutical development. While publicly available experimental spectra for this specific salt are limited, this document leverages first-principle analysis and data from structurally analogous compounds to construct a detailed, predictive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis, quality control, and analytical development of this and related fluorinated compounds.

Introduction and Molecular Structure Overview

This compound is a substituted aromatic amine salt with significant potential in medicinal chemistry. The presence of multiple fluorine atoms imparts unique properties, such as altered metabolic stability and binding affinity, making precise structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process, providing unambiguous confirmation of identity, purity, and structural integrity.

The molecule's structure can be deconstructed into several key components, each contributing a distinct signal to the overall spectroscopic profile:

  • A 1,2,3-trisubstituted benzene ring: The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • A difluoromethoxy group (-OCHF₂): This group provides highly characteristic signals in ¹H, ¹³C, and ¹⁹F NMR due to strong carbon-fluorine and proton-fluorine couplings.

  • A benzylic amine hydrochloride (-CH₂NH₃⁺Cl⁻): The methylene protons and the acidic ammonium protons are key reporters in ¹H NMR.

  • An ortho-fluorine substituent: This aromatic fluorine atom introduces further complexity and diagnostic information into the ¹³C and ¹⁹F NMR spectra.

This guide will systematically predict the spectroscopic output from each of these fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for each type of non-equivalent proton. The ammonium protons (NH₃⁺) may appear as a broad singlet and can exchange with deuterium in solvents like D₂O, leading to their disappearance, which is a useful diagnostic test. The difluoromethoxy group's proton will present as a triplet due to coupling with the two adjacent fluorine atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Protons7.20 - 7.60Multiplet (m)N/AAr-H
Difluoromethoxy6.80 - 7.10Triplet (t)JHF ≈ 73-75 HzO-CH F₂
Methylene4.10 - 4.30Singlet (s) or Triplet (t)JHNCH ≈ 5-7 Hz (if coupled)Ar-CH ₂-N
Ammonium8.50 - 9.50Broad Singlet (br s)N/A-NH ₃⁺

Causality Note: The significant downfield shift of the -OCHF₂ proton is caused by the powerful deshielding effect of the attached oxygen and two fluorine atoms. The triplet multiplicity is a direct result of the through-bond coupling to two equivalent ¹⁹F nuclei, as dictated by the n+1 rule (where n=2).

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals. The carbons attached to fluorine will appear as doublets or triplets due to C-F coupling, a key feature for assigning the fluorinated positions.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic C-F160 - 164Doublet (d)¹JCF ≈ 245-255 HzC -F
Aromatic C-O148 - 152Triplet (t)²JCF ≈ 30-35 HzC -OCHF₂
Aromatic C-H115 - 135Singlet (s) or Doublet (d)JCF may be observedAr-C H
Aromatic C-CH₂120 - 125Doublet (d)²JCF ≈ 20-25 HzC -CH₂
Difluoromethoxy114 - 118Triplet (t)¹JCF ≈ 235-245 HzO-C HF₂
Methylene35 - 40Singlet (s)N/AAr-C H₂-N

Causality Note: The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei. Large one-bond couplings (¹JCF) are characteristic of a direct C-F bond, providing definitive evidence for the location of fluorine substituents.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the fluorine environments. Two distinct signals are expected.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Fluorine-110 to -120Multiplet (m)N/AAr-F
Difluoromethoxy-80 to -90Doublet (d)JFH ≈ 73-75 HzO-CHF

Causality Note: The doublet for the -OCHF₂ fluorines arises from their coupling to the single adjacent proton. This reciprocal relationship (triplet in ¹H NMR, doublet in ¹⁹F NMR) is a powerful confirmation of the -OCHF₂ group's presence.

Protocol: NMR Data Acquisition (Representative)
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multi-nuclear probe.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire data using a standard pulse program, referencing to an external standard like CFCl₃ (δ = 0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR).

Visualization: NMR Structural Correlation

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Sample of 2-(Difluoromethoxy)-6- fluorobenzylamine HCl NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR (ATR) Sample->IR MS HRMS (ESI+) Sample->MS Structure Connectivity & Stereochemistry NMR->Structure Func_Group Functional Group Confirmation IR->Func_Group Mol_Weight Molecular Weight & Formula Confirmation MS->Mol_Weight Conclusion Structure Verified Structure->Conclusion Func_Group->Conclusion Mol_Weight->Conclusion

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the effective utilization of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a valuable fluorinated building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy (-OCF₂H) group and a fluorine atom onto the benzylamine scaffold offers a unique combination of physicochemical properties that can enhance the metabolic stability, lipophilicity, and target-binding affinity of synthesized molecules. This document outlines the foundational principles, safety considerations, and detailed experimental protocols for the application of this reagent in common synthetic transformations, such as amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Advantage of Fluorinated Benzylamines in Drug Discovery

The prevalence of fluorine in pharmaceuticals has grown exponentially over the past several decades, with fluorinated compounds consistently representing a significant portion of newly approved drugs. This trend is driven by the profound and often beneficial effects that fluorine substitution can have on a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy group, in particular, has emerged as a bioisostere for the methoxy group, offering increased metabolic stability by circumventing O-demethylation pathways.

This compound serves as a key intermediate for introducing the 2-(difluoromethoxy)-6-fluorobenzyl moiety into a target molecule. The presence of the ortho-fluorine atom can further modulate the pKa of the benzylamine and influence the conformation of the molecule, potentially leading to enhanced binding to biological targets. This guide will focus on the practical application of this building block, with an emphasis on amide bond formation, a ubiquitous transformation in the synthesis of biologically active compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use.

PropertyValueSource
CAS Number 1354951-46-4[ChemScene[1]](--INVALID-LINK--), [BLD Pharm[2]](--INVALID-LINK--)
Molecular Formula C₈H₉ClF₃NO[ChemScene[1]](--INVALID-LINK--)
Molecular Weight 227.61 g/mol [ChemScene[1]](--INVALID-LINK--)
Appearance Off-white to light yellow solid[ChemicalBook[3]](--INVALID-LINK--)
Storage Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[BLD Pharm[4]](--INVALID-LINK--)

2.1. Handling and Safety Precautions

As a hydrochloride salt, this compound is a solid that is generally easier to handle and weigh than its freebase counterpart. However, like all amine hydrochlorides, it is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6]

2.2. Storage and Stability

The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation from moisture and atmospheric components.[4] Amine hydrochloride salts are generally more stable than the corresponding free bases, which can be susceptible to oxidation and carboxylation upon exposure to air.

Experimental Protocols: Amide Bond Formation

The primary amine functionality of 2-(Difluoromethoxy)-6-fluorobenzylamine makes it an ideal substrate for acylation to form a stable amide bond. This is a fundamental transformation for linking this fluorinated moiety to other molecular fragments.

3.1. Liberation of the Free Amine

Prior to its use in most coupling reactions, the free amine must be liberated from its hydrochloride salt. This is typically achieved by treatment with a suitable base.

free_amine_liberation HCl_salt 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride base Aqueous Base (e.g., NaHCO₃, Na₂CO₃) HCl_salt->base Dissolve/Suspend free_amine 2-(Difluoromethoxy)-6-fluorobenzylamine (Free Amine) base->free_amine Liberation organic_solvent Organic Solvent (e.g., DCM, EtOAc) free_amine->organic_solvent Extraction aqueous_layer Aqueous Layer (NaCl, excess base) organic_solvent->aqueous_layer Separation

Caption: Workflow for the liberation of the free amine.

Protocol 3.1: Free Amine Generation

  • Dissolution: Suspend 1.0 equivalent of this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10 mL per gram of hydrochloride salt).

  • Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the free amine, which should be used immediately in the subsequent reaction.

3.2. Method A: Acylation with an Acyl Chloride

This is a robust and direct method for amide bond formation, particularly when the desired acyl chloride is commercially available or readily synthesized.

acylation_workflow free_amine Free Amine (from Protocol 3.1) solvent Anhydrous Solvent (e.g., DCM, THF) free_amine->solvent acyl_chloride Acyl Chloride (1.0-1.2 equiv.) acyl_chloride->solvent base Tertiary Amine Base (e.g., Et₃N, DIPEA) (1.5-2.0 equiv.) base->solvent reaction Reaction at 0°C to RT solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product N-(2-(Difluoromethoxy)-6-fluorobenzyl)amide purification->product

Caption: Experimental workflow for acylation with an acyl chloride.

Protocol 3.2: Amide Synthesis via Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the freshly prepared 2-(Difluoromethoxy)-6-fluorobenzylamine (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with DCM or EtOAc.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-(difluoromethoxy)-6-fluorobenzyl)amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Tertiary Amine Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the primary amine in reacting with the acyl chloride.

  • Controlled Addition at 0°C: The reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

Data Interpretation and Characterization

The successful synthesis of the target amide should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or triplet), and characteristic signals for the acyl group. A downfield shift of the benzylic CH₂ protons is also expected.
¹⁹F NMR Signals corresponding to the -OCF₂H group (typically a triplet) and the aromatic C-F group (a multiplet).
¹³C NMR Appearance of a new carbonyl carbon signal for the amide bond (typically in the range of 165-175 ppm).
Mass Spectrometry (LC-MS or HRMS) Observation of the molecular ion peak corresponding to the calculated exact mass of the product.

Broader Applications and Future Directions

While this guide has focused on amide bond formation, this compound is a versatile building block for a range of other synthetic transformations, including:

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to generate secondary or tertiary amines.

  • Synthesis of Heterocycles: The amine functionality can be incorporated into various heterocyclic ring systems of medicinal interest.

The continued development of novel synthetic methodologies will undoubtedly expand the utility of this and other fluorinated building blocks, enabling the synthesis of increasingly complex and effective therapeutic agents.

References

Application Note: Quantitative Analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride using Validated Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive protocols for the quantitative analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The primary method detailed is a validated High-Performance Liquid Chromatography (HPLC) with UV detection, designed for accuracy, precision, and robustness in quality control and research environments. Additionally, alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, are discussed. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of international regulatory standards, specifically the ICH Q2(R1) guidelines on analytical method validation.[1][2][3]

Introduction

This compound (CAS No. 1354951-46-4) is an aromatic amine derivative whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[4] The presence of fluorine and a difluoromethoxy group imparts unique chemical properties that necessitate robust and well-characterized analytical methods. In drug development, accurate measurement of this compound is essential for reaction monitoring, purity assessment, stability testing, and final product release.

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method as the principal technique for assay and impurity determination. The guide also explores the utility of GC-MS for volatile impurity analysis and UV-Vis spectrophotometry for rapid, high-throughput screening. The protocols are designed to be self-validating, providing researchers and quality control analysts with the tools to implement these methods effectively and in compliance with Good Manufacturing Practices (GMP).

General Analytical Workflow

The successful quantification of any analyte follows a structured workflow, from sample handling to final data interpretation. This process ensures that results are both reproducible and reliable. The main objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5]

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StdPrep Standard Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation SampleReceipt->SamplePrep InstrumentSetup Instrument Setup & Equilibration StdPrep->InstrumentSetup SamplePrep->InstrumentSetup SST System Suitability Test (SST) InstrumentSetup->SST Analysis Sequence Analysis (Standards & Samples) SST->Analysis If SST Passes DataProcessing Chromatogram Integration & Calibration Curve Analysis->DataProcessing Quantification Concentration Calculation DataProcessing->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile compounds common in the pharmaceutical industry. The developed RP-HPLC method provides excellent specificity and sensitivity for this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The hydrochloride salt form of the amine requires a buffered mobile phase to ensure consistent ionization state and prevent poor peak shape, such as splitting, which can occur with unbuffered systems.[6] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, using a UV detector set at a wavelength where the aromatic rings exhibit strong absorbance.

Instrumentation and Materials
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent).

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of the analyte.

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) in WaterThe buffer controls the pH to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.[6]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient 20% B to 70% B over 15 minutes, then hold for 3 min, return to initialA gradient elution ensures that the main analyte is well-resolved from potential early and late-eluting impurities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection UV at 272 nmThe wavelength of maximum absorbance (λmax) for the benzylamine moiety, providing high sensitivity.

Sample Preparation Protocol

Sample_Preparation_Workflow Start Weighing Dissolve Dissolution (in Diluent) Start->Dissolve Accurately weigh ~25 mg of sample Sonicate Sonication (5 minutes) Dissolve->Sonicate Add 25 mL diluent Dilute Dilution to Final Concentration Sonicate->Dilute Ensure complete dissolution Filter Filtration (0.45 µm PTFE filter) Dilute->Filter Pipette 1 mL into 10 mL flask, dilute Inject Transfer to Autosampler Vial Filter->Inject Remove particulates

Caption: Step-by-step sample preparation workflow.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (Target concentration 25 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Before injection, filter all solutions through a 0.45 µm PTFE syringe filter to prevent column clogging and extend its life.[8]

System Suitability

Before initiating any analytical sequence, the system's performance must be verified. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump and mobile phase stability.

Method Validation (as per ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] The following parameters must be evaluated for a quantitative assay method.

Validation Parameters and Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (if applicable), a blank, and a spiked sample. The analyte peak should be free from interference at its retention time.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Protocol: Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument. Calculate the %RSD for each set and the cumulative %RSD.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of approximately 10.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%
Specificity No interference at the analyte's retention time
LOQ (S/N Ratio) Approx. 10:1 with acceptable precision (%RSD ≤ 10%)
Robustness System suitability parameters must be met

Alternative and Confirmatory Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may not be detected by HPLC-UV.[9]

  • Applicability: Due to the polarity of the primary amine, direct analysis can be challenging. Derivatization to a less polar, more volatile form (e.g., silylation with BSTFA) is often required to improve peak shape and thermal stability.[10]

  • Protocol Outline:

    • Derivatization: React a dried aliquot of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes.

    • GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven from 100°C to 280°C.

    • MS Detection: Operate in electron ionization (EI) mode, scanning from m/z 50-500. Identification is based on retention time and comparison of the mass spectrum with a reference.

UV-Vis Spectrophotometry

This technique offers a simple and rapid method for quantification, suitable for in-process controls or situations where a high degree of specificity is not required.[11]

  • Principle: The method is based on the inherent UV absorbance of the aromatic rings in the molecule, governed by the Beer-Lambert Law.

  • Protocol Outline:

    • Determine λmax: Scan a dilute solution of the compound in a suitable solvent (e.g., methanol) from 200-400 nm to find the wavelength of maximum absorbance.

    • Calibration Curve: Prepare a series of standards and measure their absorbance at λmax. Plot absorbance vs. concentration.[12]

    • Quantification: Measure the absorbance of the sample solution and determine its concentration from the calibration curve. The main limitation is the lack of specificity, as any UV-absorbing impurity will interfere with the measurement.[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Splitting/Tailing 1. Insufficient mobile phase buffering.[6] 2. Column degradation/void. 3. Sample solvent stronger than mobile phase.1. Ensure buffer pH and concentration are correct. 2. Flush or replace the column. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Pump malfunction/leak.1. Prepare fresh mobile phase; ensure proper mixing. 2. Verify column oven is at the set temperature. 3. Check for leaks and perform pump maintenance.
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Lamp failure.1. Degas mobile phases thoroughly. 2. Flush the system with a strong solvent (e.g., isopropanol). 3. Check lamp energy and replace if necessary.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the routine quantification of this compound. The method has been developed and presented in accordance with ICH validation guidelines, ensuring its suitability for use in regulated environments. The inclusion of protocols for sample preparation, system suitability, and method validation, along with discussions on alternative techniques like GC-MS and UV-Vis spectrophotometry, offers a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols will facilitate accurate and reproducible analysis, contributing to the overall quality assurance of pharmaceutical products.

References

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework from sample preparation to full method validation according to ICH Q2(R1) guidelines.[1][2] The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high specificity and achieving a low limit of quantitation. The causality behind each experimental choice is explained, providing a scientifically robust and readily implementable protocol for high-throughput analysis in a regulated environment.

Introduction: The Analytical Imperative

This compound is a fluorinated benzylamine derivative. Compounds within this class are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, such as enhanced metabolic stability and binding affinity. Accurate and reliable quantification of such building blocks and their related impurities is paramount throughout the drug development lifecycle to ensure final product quality and safety.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its superior sensitivity, selectivity, and speed.[3][4] This application note addresses the need for a validated analytical procedure by presenting a complete LC-MS/MS method. The primary objective is to demonstrate that the analytical procedure is fit for its intended purpose, a core principle of method validation.[5][6]

Experimental Design & Rationale

Materials and Reagents
  • Analyte: this compound (Purity ≥98%), sourced commercially.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%).

  • Internal Standard (IS): 2-Fluorobenzylamine (Purity ≥96%) or a stable isotope-labeled analog is recommended for optimal results. The choice of IS should be justified by similar chromatographic behavior and ionization efficiency.[7]

Instrumentation
  • Liquid Chromatograph: A UHPLC system, such as a Shimadzu Nexera series or equivalent, capable of pressures up to 600 bar.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8060NX or equivalent, equipped with a heated electrospray ionization (ESI) source.[9]

  • Analytical Column: A high-quality reversed-phase column, such as a Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm).

Causality: A UHPLC system is chosen to achieve rapid analysis times and sharp, narrow peaks, which enhances sensitivity. A triple quadrupole mass spectrometer is the gold standard for quantitative analysis due to its ability to perform MRM, a highly specific and sensitive detection mode that minimizes matrix interference.[10] The C18 stationary phase is selected for its hydrophobic character, which is ideal for retaining the aromatic benzylamine structure.

Preparation of Standards and Samples

Protocol 1: Stock and Working Standard Preparation

  • Primary Stock (1 mg/mL): Accurately weigh approximately 10 mg of 2-(Difluoromethoxy)-6-fluorobenzylamine HCl. Dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water (v/v) diluent.

    • Rationale: A high-concentration stock ensures stability and minimizes weighing errors. The hydro-organic diluent ensures complete dissolution of the hydrochloride salt.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen Internal Standard (e.g., 2-Fluorobenzylamine) in the same manner.

  • Working Standards: Perform serial dilutions from the primary stock to prepare calibration curve (CAL) standards and quality control (QC) samples. A typical calibration range might be 1 ng/mL to 1000 ng/mL.

    • Rationale: A wide dynamic range is crucial for analyzing samples of varying concentrations without requiring dilution.

  • Spiking: Spike all CAL and QC standards with the Internal Standard to a final, constant concentration (e.g., 100 ng/mL).

LC-MS/MS Method Parameters

The method parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter Setting Justification
Column Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm Provides excellent separation efficiency and peak shape for aromatic amines.
Mobile Phase A 0.1% Formic Acid in Water Formic acid provides protons for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing analysis speed with system pressure.
Column Temp. 40 °C Reduces mobile phase viscosity and improves peak symmetry and reproducibility.

| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Justification
Ionization Mode Electrospray Ionization (ESI), Positive The basic amine group is readily protonated, making ESI+ the ideal mode.
Precursor Ion [M+H]⁺ m/z 192.1 Based on the free base molecular weight of 191.06 g/mol (C₈H₉F₂NO).
Product Ions (MRM) Transition 1 (Quantifier): m/z 192.1 > 175.1 Corresponds to the loss of NH₃, a common fragmentation for benzylamines.
Transition 2 (Qualifier): m/z 192.1 > 127.1 Corresponds to the loss of the difluoromethoxy group and subsequent rearrangement.
Collision Energy (CE) Optimized experimentally for each transition CE is tuned to maximize the signal of the specific product ion.
Source Temp. 350 °C Ensures efficient desolvation of the mobile phase.

| Desolvation Gas | Nitrogen, Flow: 10 L/min | Aids in the desolvation process. |

Note: The exact m/z values and collision energies must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Protocol: A Self-Validating System

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][11] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[2]

Method_Validation_Workflow cluster_specificity Specificity & Selectivity cluster_linearity Linearity & Range cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity spec Analyze Blank Matrix & LLOQ Sample start Validated Method spec->start lin Analyze Calibration Curve (e.g., 7 levels, n=3) range Define Upper & Lower Limits (ULOQ & LLOQ) lin->range Establishes range->start acc_prec Analyze QC Samples (L, M, H levels, n=5) Intra- & Inter-day acc_prec->start lod LOD (S/N ≥ 3) loq LOQ (S/N ≥ 10, Precision/Accuracy Criteria) loq->lod loq->start

Figure 1: Logical workflow for method validation based on ICH guidelines.

Protocol 2: Validation Experiments
  • Specificity: Analyze a blank matrix (diluent) and a matrix spiked at the LLOQ. Acceptance: No interfering peaks at the retention time of the analyte greater than 20% of the LLOQ response.

  • Linearity and Range: Prepare and analyze a calibration curve with at least 6 non-zero points over the desired range (e.g., 1-1000 ng/mL). Acceptance: The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in quintuplicate (n=5). Perform this on three separate days to determine intra-day and inter-day variability. Acceptance: Accuracy within ±15% of the nominal value (±20% at LLOQ); Precision (%RSD) ≤15% (≤20% at LLOQ).[12][13]

  • Limit of Quantitation (LOQ): Determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Limit of Detection (LOD): Estimated as the concentration with a signal-to-noise ratio (S/N) of ≥ 3.

Example Validation Results

The following tables present example data demonstrating the method's performance.

Table 3: Linearity of Calibration Curve

Analyte Range (ng/mL) Regression Model

| 2-(Difluoromethoxy)-6-fluorobenzylamine | 1 - 1000 | Linear (1/x weighting) | 0.9985 |

Table 4: Accuracy and Precision (Intra-Day, n=5)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
LLOQ 1.0 0.95 95.0 8.2
Low 3.0 3.11 103.7 5.5
Medium 300.0 295.4 98.5 3.1

| High | 800.0 | 812.6 | 101.6 | 2.4 |

Discussion and Field-Proven Insights

The developed method demonstrates excellent performance characteristics for the intended application. The use of a gradient elution ensures that the analyte is well-retained and separated from potential early-eluting impurities, while the total run time of 5 minutes is conducive to high-throughput environments.

Potential Challenge - PFAS Contamination: Given the fluorinated nature of the analyte, background contamination from per- and polyfluoroalkyl substances (PFAS) originating from LC system components (e.g., tubing, degassers) can be a concern, especially at low ng/mL levels. To mitigate this, it is highly recommended to use a delay column installed between the pump mixer and the autosampler.[14] This separates system-related PFAS peaks from the analyte of interest. Alternatively, PFAS-free LC systems can be employed.

Analytical_Workflow prep 1. Sample & Standard Preparation lcms 2. LC-MS/MS Analysis (5 min/sample) prep->lcms Inject process 3. Data Processing (Integration & Quantification) lcms->process Generate Raw Data report 4. Data Review & Report (Validation Criteria Check) process->report Calculate Concentrations final_result Final Result report->final_result Approve

Figure 2: High-level experimental workflow from sample to result.

Conclusion

This application note presents a robust, sensitive, and rapid LC-MS/MS method for the quantitative analysis of this compound. The protocol has been developed with a focus on scientific integrity, providing detailed rationales for key experimental choices. The comprehensive validation procedure, grounded in ICH guidelines, ensures the trustworthiness and reliability of the data generated. This method is well-suited for implementation in drug development and quality control laboratories, facilitating accurate analysis to support the advancement of new pharmaceutical entities.

References

Application Notes & Protocols: The Strategic Use of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a valuable bioisostere for hydroxyl or methoxy groups, offering a unique electronic and steric profile.[3][5][6]

This guide provides an in-depth technical overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4), a key fluorinated building block.[7][8][9] We will explore its fundamental properties, propose a robust synthetic pathway, detail its safe handling, and provide validated protocols for its application in core synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate for the construction of novel, high-value compounds.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1354951-46-4[7][9]
Molecular Formula C₈H₉ClF₃NO[7][9]
Molecular Weight 227.61 g/mol [7][9]
Appearance Off-white to light yellow solid[10]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[7][10]
Safety and Handling Protocol

While a specific safety data sheet (SDS) for the hydrochloride salt is not extensively detailed in public literature, data from the parent amine and structurally related fluorinated benzylamines provide a strong basis for a rigorous handling protocol. The parent amine is classified as an irritant that can cause skin, eye, and respiratory irritation.[11][12] The hydrochloride salt should be handled with equivalent or greater care.

Mandatory Handling Workflow:

cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses/goggles - Lab coat prep_fumehood Work exclusively within a certified chemical fume hood prep_ppe->prep_fumehood prep_weigh Weigh solid in a contained manner (e.g., weigh boat) to avoid dust prep_fumehood->prep_weigh react_add Add reagent portion-wise to the reaction vessel prep_weigh->react_add Transfer react_monitor Monitor reaction under inert atmosphere (N₂ or Ar) react_add->react_monitor react_quench Quench reaction cautiously react_monitor->react_quench clean_decon Decontaminate glassware with an appropriate solvent react_quench->clean_decon Post-Reaction clean_waste Dispose of waste in a segregated, labeled container for halogenated organic waste clean_decon->clean_waste

Caption: Standard workflow for safely handling 2-(Difluoromethoxy)-6-fluorobenzylamine HCl.

Key Precautions:

  • Engineering Controls: Always use this compound within a properly functioning chemical fume hood to minimize inhalation risk.[11][13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[14][15]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Plausible Synthetic Pathway

cluster_synthesis Proposed Synthetic Route A 2-Fluoro-6-hydroxybenzonitrile B Potassium 2-cyano-3-fluorophenolate A->B 1. K₂CO₃, Acetone C 2-(Difluoromethoxy)-6-fluorobenzonitrile B->C 2. Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), DMF, Heat (Difluorocarbene Source) D 2-(Difluoromethoxy)-6-fluorobenzylamine C->D 3. Catalytic Hydrogenation (e.g., H₂, Pd/C, EtOH/HCl) E 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride (Target) D->E 4. HCl in Ether or Dioxane

Caption: Proposed multi-step synthesis of the title compound from a substituted phenol.

Protocol Outline and Rationale
  • Salt Formation: The starting material, 2-fluoro-6-hydroxybenzonitrile, is deprotonated with a mild base like potassium carbonate to form the corresponding phenoxide. This step is critical as it activates the hydroxyl group for the subsequent nucleophilic attack.

  • O-Difluoromethylation: The key step involves the reaction of the phenoxide with a difluorocarbene (:CF₂) source. Sodium chlorodifluoroacetate is a common, reliable precursor that generates difluorocarbene upon heating.[5] This reaction selectively forms the desired difluoromethoxy ether. The choice of a polar aprotic solvent like DMF is crucial for solubilizing the salt and facilitating the reaction.

  • Nitrile Reduction: The benzonitrile is reduced to the primary benzylamine. Catalytic hydrogenation is an effective and clean method for this transformation.[16] Conducting the reaction in an acidic medium (e.g., ethanolic HCl) can directly yield the hydrochloride salt, though it may sometimes require a separate final step for purification.

  • Salt Formation (Final Step): If the free base is isolated after reduction, it can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl to precipitate the stable, crystalline hydrochloride salt, which is often easier to handle and store than the free amine.

Core Applications in Synthetic Organic Chemistry

As a primary amine, 2-(Difluoromethoxy)-6-fluorobenzylamine HCl is a versatile building block for introducing the unique 2-(difluoromethoxy)-6-fluorobenzyl moiety into target molecules. The primary applications involve the formation of robust C-N bonds.

Application Protocol: Amide Bond Formation via EDC Coupling

The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry. This protocol details a standard procedure for coupling the title amine with a generic carboxylic acid.

Causality: Direct condensation of an amine and a carboxylic acid requires high temperatures and is generally low-yielding. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) activates the carboxylic acid, allowing the reaction to proceed under mild conditions with high efficiency and minimal side products.

cluster_workflow Amide Coupling Workflow start Combine Carboxylic Acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq) in an aprotic solvent (e.g., DCM or DMF) stir1 Stir at 0 °C to RT for 30 min (Activation Step) start->stir1 add_amine Add Amine HCl (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) stir1->add_amine stir2 Stir at RT for 4-16 hours add_amine->stir2 monitor Monitor reaction progress by TLC or LC-MS stir2->monitor workup Perform aqueous workup: - Dilute with solvent - Wash with aq. NaHCO₃, water, brine monitor->workup Upon Completion purify Purify by column chromatography or recrystallization workup->purify product Isolate pure Amide Product purify->product

References

Application Notes and Protocols for 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No: 1354951-46-4). As a fluorinated benzylamine derivative, this compound serves as a critical building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the difluoromethoxy and fluoro substituents make it a valuable synthon for creating novel therapeutic agents. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and safety information to ensure both experimental integrity and personal safety.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic amine that is typically supplied as an off-white to light yellow solid.[1] The presence of halogen atoms significantly influences its chemical reactivity and biological activity. Understanding its fundamental properties is crucial for its appropriate use in experimental settings.

PropertyValueSource
CAS Number 1354951-46-4[2][3]
Molecular Formula C₈H₉ClF₃NO[2][3]
Molecular Weight 227.61 g/mol [2][3]
Appearance Off-white to light yellow solid[1]
Purity ≥95%[2][4]
Storage Temperature 2-8°C, under inert gas[1][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[5] Adherence to the following safety protocols is mandatory.

GHS Hazard Statements
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.[5]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[7]

Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible in the laboratory.[5]

First Aid Measures

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation over time.[1][3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric moisture and oxygen.[1][3]
Container Tightly closed containerTo prevent contamination and exposure to air and moisture.[5][9]
Location Cool, dry, well-ventilated areaTo ensure stability and prevent accumulation of potentially hazardous vapors.[5][9]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[9]

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should adapt these procedures based on their specific experimental requirements and in accordance with their institution's safety policies.

Preparation of a Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting point for many in vitro and in vivo studies.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

    • Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM solution: 0.010 mol/L x 0.010 L x 227.61 g/mol = 0.0022761 g (or 2.28 mg)

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated amount of this compound onto weighing paper using an analytical balance.

  • Dissolution: Transfer the weighed compound into the volumetric flask. Add a portion of the anhydrous DMSO (approximately half of the final volume) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer to ensure the compound is completely dissolved.

  • Final Volume Adjustment: Once the solid is fully dissolved, add anhydrous DMSO to the flask until the solution reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at -20°C or -80°C for long-term stability.

General Workflow for Handling and Use

The following diagram illustrates a standard workflow for safely handling and using the compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound on Analytical Balance FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Reaction Perform Experimental Procedure Dissolve->Reaction Quench Quench Reaction (if applicable) Reaction->Quench Waste Dispose of Waste in Designated Hazardous Waste Container Quench->Waste Clean Clean Glassware and Work Area Waste->Clean Store Store Compound and Solutions in Designated 2-8°C Storage Clean->Store

Caption: Standard workflow for handling this compound.

Conclusion

This compound is a valuable reagent for chemical synthesis and drug discovery. Its handling requires strict adherence to safety protocols due to its irritant properties. By following the guidelines outlined in these application notes, researchers can safely and effectively utilize this compound in their work, contributing to the advancement of scientific knowledge.

References

The Strategic Deployment of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Engineered for Success

In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is a critical opening move that dictates the trajectory of the entire campaign. 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride emerges as a sophisticated building block, not by chance, but by design. Its architecture is a direct response to the multifaceted challenges of modern medicinal chemistry: enhancing metabolic stability, modulating physicochemical properties, and improving target engagement.

This technical guide provides an in-depth exploration of this versatile building block for researchers, scientists, and drug development professionals. We will dissect the strategic rationale behind its unique fluorination pattern and provide detailed, field-proven protocols for its incorporation into lead compounds, moving beyond simple step-by-step instructions to explain the critical causality behind experimental choices.

Physicochemical and Structural Profile

The strategic value of this compound lies in the synergistic interplay of its constituent parts: the primary amine handle for synthetic elaboration, the ortho-fluoro substituent, and the difluoromethoxy group.

PropertyValueSource(s)
CAS Number 1354951-46-4[1][2][3][4][5]
Molecular Formula C₈H₉ClF₃NO[1]
Molecular Weight 227.61 g/mol [1]
Appearance Off-white to light yellow solid[6]
Storage Store at 2-8°C under an inert atmosphere[1]

The Medicinal Chemist's Rationale: Deconstructing the Fluorine Advantage

The deliberate placement of fluorine within this molecule is a masterstroke of medicinal chemistry, addressing several potential liabilities of a drug candidate simultaneously.

The Difluoromethoxy (-OCF₂H) Group: A Multifunctional Modulator

The difluoromethoxy group has gained prominence as a powerful tool for lead optimization. It offers a unique combination of properties that distinguish it from its more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) cousins.

  • Metabolic Shielding : A primary motivation for replacing a metabolically labile methoxy group is to block O-demethylation, a common pathway for drug metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the -OCF₂H group significantly hinder this metabolic attack, which can lead to a longer plasma half-life and improved bioavailability of the drug candidate.[7][8]

  • Bioisosterism and Hydrogen Bonding : The -OCF₂H group is considered a "lipophilic hydrogen bond donor."[9][10] It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This allows it to maintain or form new, crucial hydrogen bond interactions with a biological target, which might otherwise be lost when replacing a hydroxyl group to improve metabolic stability.[9][11][12]

  • Fine-Tuning Lipophilicity and pKa : As a weakly electron-withdrawing group, the difluoromethoxy moiety can subtly modulate the pKa of nearby ionizable groups.[13] This can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.[8][13] Its impact on lipophilicity is moderate, offering a nuanced tool for adjusting a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

The Ortho-Fluoro Substituent: Conformational Control and Binding Enhancement

The fluorine atom at the C6 position, ortho to the benzylamine, is not merely a passive addition. Its placement has profound stereoelectronic consequences.

  • Conformational Restriction : An ortho-fluoro substituent can impose conformational constraints on the molecule. By influencing the preferred dihedral angle of the benzylamine side chain relative to the aromatic ring, it can "lock" the molecule into a more bioactive conformation, thereby enhancing binding affinity to the target protein.[14]

  • Modulating Basicity (pKa) : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[13][15] Placing it ortho to the benzylamine group lowers the pKa of the amine. This reduction in basicity can be highly advantageous, as a less basic amine is less likely to be protonated at physiological pH, leading to improved cell membrane permeability and oral bioavailability.[13]

  • Enhanced Binding Interactions : The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich pockets in a protein binding site, potentially increasing ligand affinity.[13]

Core Synthetic Applications and Protocols

2-(Difluoromethoxy)-6-fluorobenzylamine is a primary amine, making it an ideal handle for three of the most fundamental transformations in medicinal chemistry: amide bond formation, reductive amination, and N-alkylation. The following protocols are designed to be robust and adaptable, providing a strong starting point for synthesis campaigns.

Workflow for Utilizing the Building Block

G cluster_0 Initial Setup cluster_1 Key Synthetic Transformations cluster_2 Reactant Partners cluster_3 Product Scaffolds start 2-(Difluoromethoxy)-6- fluorobenzylamine HCl freebase Liberate Free Amine (e.g., with aq. NaHCO₃ or base resin) start->freebase Base Treatment amide Amide Bond Formation freebase->amide reductive Reductive Amination freebase->reductive alkylation N-Alkylation freebase->alkylation amide_prod Amide Derivatives amide->amide_prod sec_amine_prod Secondary/Tertiary Amine Derivatives reductive->sec_amine_prod alkyl_amine_prod N-Alkyl Derivatives alkylation->alkyl_amine_prod acid Carboxylic Acid (+ Coupling Agent) acid->amide carbonyl Aldehyde or Ketone (+ Reducing Agent) carbonyl->reductive halide Alkyl Halide (+ Base) halide->alkylation

Caption: General workflow for employing the benzylamine building block.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is the cornerstone of peptide and small molecule synthesis. For sterically hindered or electronically deactivated amines like our building block, powerful uronium salt-based coupling reagents such as HATU are often the key to success, ensuring high efficiency and minimizing racemization.[4][16]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rapidly converts a carboxylic acid into a highly reactive OAt-active ester.[4] This intermediate readily reacts with the amine, even if it is a weak nucleophile, to form the amide bond under mild conditions. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acid formed and facilitate the reaction.[4][17]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Preparation: Dissolve this compound in a suitable solvent (e.g., DCM or EtOAc). Wash with saturated aqueous NaHCO₃ solution to neutralize the HCl salt and extract the free amine into the organic layer. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting free amine should be used immediately.

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 equiv) and the freshly prepared 2-(difluoromethoxy)-6-fluorobenzylamine (1.0 equiv) in anhydrous DMF.

  • Activation and Coupling: To the stirred solution, add DIPEA (3.0 equiv), followed by HATU (1.1 equiv) in one portion at room temperature. Note: For sensitive substrates, the reaction can be cooled to 0 °C before adding HATU.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_0 HATU Activation cluster_1 Nucleophilic Attack RCOOH R-COOH ActiveEster [R-CO-OAt]+ RCOOH->ActiveEster HATU HATU + DIPEA HATU->ActiveEster Product Ar-CH₂NH-COR ActiveEster->Product Amine Ar-CH₂NH₂ Amine->Product

Caption: Key steps in HATU-mediated amide coupling.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful method for forming C-N bonds, converting the benzylamine into a secondary amine by reaction with an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and operational simplicity.[2][18][19]

Rationale: The reaction proceeds via the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion in the presence of the less reactive aldehyde or ketone, preventing side reactions and leading to high yields of the desired secondary amine.[2][18] Acetic acid is often used as a catalyst to promote iminium ion formation.[18]

Materials:

  • 2-(Difluoromethoxy)-6-fluorobenzylamine (free base, 1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic to 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-(difluoromethoxy)-6-fluorobenzylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE, add acetic acid (if used). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation with an Alkyl Halide

Direct N-alkylation provides a straightforward route to secondary or tertiary amines. This protocol uses a standard base-mediated approach suitable for reacting the benzylamine with electrophilic alkyl halides.

Rationale: The benzylamine acts as a nucleophile, displacing a halide from an electrophilic carbon center (Sₙ2 reaction). A base, such as potassium carbonate, is required to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[6][20]

Materials:

  • 2-(Difluoromethoxy)-6-fluorobenzylamine (free base, 1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-(difluoromethoxy)-6-fluorobenzylamine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 50-70 °C) as required for the reactivity of the specific alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Handling: this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[19][21] Handle in a well-ventilated area or chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][21]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[19][21] If inhaled, move to fresh air.[19] Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[1]

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive information before use.[19][21]

Conclusion

This compound is far more than a simple amine. It is a strategically designed building block that offers medicinal chemists a preemptive solution to common drug development hurdles. The difluoromethoxy group provides a powerful lever to enhance metabolic stability and introduce valuable hydrogen bonding interactions, while the ortho-fluoro substituent offers fine control over conformation and basicity. By leveraging the robust and reliable protocols detailed herein, researchers can efficiently incorporate this high-value fragment, accelerating the journey from a promising hit to a viable clinical candidate.

References

Application Notes & Protocols: A Framework for Cell-Based Assay Development with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Strategic Approach to Characterizing 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride in Cellular Models

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Unknown

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This compound presents as a compound with a defined structure but a largely uncharacterized biological profile in the public domain. This situation is common in early-stage drug discovery, where the primary challenge is to systematically elucidate a compound's cellular effects. This guide provides a comprehensive framework for the initial characterization of such a compound, using this compound as a working example.

As a Senior Application Scientist, the objective is not to present a fixed protocol but to offer a logical, adaptable workflow. We will proceed from broad, foundational assays that assess general cellular health to guide the formulation of hypotheses for more specific, mechanistic studies.[1][2][3] This document is built on the principles of robust assay development, emphasizing self-validating systems and evidence-based decision-making.[4][5]

Part 1: Foundational Viability and Cytotoxicity Screening

The initial step for any uncharacterized compound is to determine its effect on cell viability and proliferation. This establishes a working concentration range and identifies whether the compound is inert, cytotoxic, or cytostatic.[6][7] We will detail three common metabolic assays, each with distinct advantages.

The Rationale for Foundational Screening

High-throughput screening (HTS) campaigns often begin with cell viability assays to quickly triage large compound libraries.[1][8][9] For a single novel compound, this approach allows us to efficiently determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) across various cell lines. This data is critical for designing subsequent, more complex experiments. The choice of cell lines should be hypothesis-driven; for instance, a panel might include a standard immortalized line (e.g., HEK293), a cancer cell line relevant to a specific indication (e.g., MCF-7 for breast cancer), and a non-cancerous primary cell line to assess general toxicity.

Diagram: General Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation Compound 2-(Difluoromethoxy)-6- fluorobenzylamine hydrochloride Stock Solution Viability Cell Viability/Cytotoxicity Assays (MTT, PrestoBlue™, LDH) Compound->Viability IC50 Determine IC50/EC50 Values in Panel of Cell Lines Viability->IC50 Hypothesis Formulate Hypothesis Based on IC50 & Morphological Changes IC50->Hypothesis Data Interpretation Secondary Secondary Assays: Apoptosis (Caspase, Annexin V) Cell Cycle (PI Staining) Signaling Pathway (Reporter Assay) Hypothesis->Secondary TargetID Target Deconvolution (Affinity Chromatography, etc.) Secondary->TargetID

Caption: Workflow for characterizing a novel compound.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a classic colorimetric method that measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][10]

Materials:

  • Selected cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • This compound (FW: 227.61 g/mol )

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: PrestoBlue™ HS Cell Viability Assay

PrestoBlue™ is a resazurin-based reagent that provides a more rapid and sensitive measure of cell viability.[11][12] Viable cells reduce the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin. This assay can be measured via fluorescence or absorbance and is generally less toxic than MTT, allowing for multiplexing with other assays.[12][13]

Materials:

  • As per MTT assay, but replace MTT and solubilization solution with PrestoBlue™ HS Cell Viability Reagent.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each well containing 100 µL of medium.

  • Incubation: Incubate for a minimum of 10 minutes at 37°C. The incubation time can be optimized for different cell lines.

  • Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.

Data Presentation and Interpretation

Summarize the results in a table to compare the IC50 values across different cell lines and time points.

Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
HeLaMTTExperimental ValueExperimental ValueExperimental Value
HeLaPrestoBlue™Experimental ValueExperimental ValueExperimental Value
A549MTTExperimental ValueExperimental ValueExperimental Value
A549PrestoBlue™Experimental ValueExperimental ValueExperimental Value
MCF-7MTTExperimental ValueExperimental ValueExperimental Value
MCF-7PrestoBlue™Experimental ValueExperimental ValueExperimental Value

A low micromolar IC50 value suggests significant biological activity and warrants further investigation. Discrepancies between assays (e.g., MTT vs. PrestoBlue™) could indicate interference with mitochondrial function versus overall metabolic activity, providing an early mechanistic clue.

Part 2: Elucidating the Mechanism of Action

Based on the foundational screening, if this compound demonstrates cytotoxic or anti-proliferative effects, the next logical step is to investigate how it affects the cells.

Diagram: Decision Tree for Mechanistic Assays

G cluster_morphology Microscopic Observation cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Start Initial Result: Compound shows IC50 < 20 µM Morphology Observe cell morphology after treatment. (Rounding, blebbing, detachment?) Start->Morphology Apoptosis_Assay Annexin V / PI Staining Caspase-Glo® 3/7 Assay Morphology->Apoptosis_Assay Cells show blebbing, fragmentation CellCycle_Assay Propidium Iodide (PI) Staining & Flow Cytometry Morphology->CellCycle_Assay Cells appear enlarged, mitotic figures absent Bcl2_Analysis Western Blot for Bcl-2 family proteins Apoptosis_Assay->Bcl2_Analysis Cyclin_Analysis Western Blot for Cyclins & CDKs (e.g., p21, p27) CellCycle_Assay->Cyclin_Analysis

Caption: Decision-making for secondary assays.

Protocol 3: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is used as a counterstain to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • Cell line showing sensitivity to the compound

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced block at a specific phase can indicate interference with DNA replication or mitosis.

Materials:

  • As above, but replace Annexin V kit with Propidium Iodide (PI) staining solution (containing PI and RNase A).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Follow steps 1-2 from the Annexin V protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, using a linear scale for the FL2-A channel to measure DNA content.

Part 3: Towards Target Identification

Should the mechanistic assays yield a consistent phenotype (e.g., potent induction of apoptosis), more advanced studies can be employed to identify the molecular target. While beyond the scope of this initial guide, strategies include:

  • Affinity-Based Approaches: Immobilizing a derivative of the compound to a solid support to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.[14][15]

  • Computational Methods: Using the compound's structure to perform in silico docking against libraries of known protein structures.[16]

  • Phenotypic Screening with Reporter Cell Lines: Using cell lines engineered with reporter genes (e.g., luciferase) linked to specific signaling pathway response elements (e.g., NF-κB, p53). A change in reporter signal can pinpoint pathway modulation.[2]

Conclusion and Future Directions

This document outlines a systematic, multi-phase approach to the initial characterization of a novel compound, this compound. By starting with broad assessments of cell viability and progressively narrowing the focus to specific cellular mechanisms, researchers can efficiently build a biological profile and generate robust hypotheses for further investigation. Each protocol is a self-validating system when appropriate controls are included, ensuring the trustworthiness of the data. The ultimate goal is to move from a chemical structure to a validated biological function, a critical journey in modern drug discovery.

References

Application Note & Protocols: In Vivo Experimental Design Using 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-VIVO-2DF6F-001 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Disclaimer: 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is a novel chemical entity with limited publicly available data. This document is constructed under the scientific hypothesis that, based on its substituted benzylamine structure, the compound acts as a selective Monoamine Oxidase B (MAO-B) inhibitor. The following experimental designs are therefore tailored to validate its potential as a neuroprotective agent in a preclinical model of Parkinson's Disease. All protocols must be adapted and optimized based on the compound's actual physicochemical and pharmacological properties.

Introduction: Targeting Monoamine Oxidase B in Neurodegeneration

The Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the central nervous system. It is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. In neurodegenerative conditions such as Parkinson's Disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) leads to a dopamine deficit in the striatum, causing severe motor impairments. Inhibition of MAO-B is a clinically validated strategy to reduce the breakdown of dopamine, thereby increasing its synaptic availability and providing symptomatic relief. Furthermore, MAO-B activity is implicated in the generation of reactive oxygen species (ROS) and the bioactivation of neurotoxins, suggesting that its inhibition may also confer disease-modifying neuroprotective effects.

Compound Profile: this compound (Hypothesized MAO-B Inhibitor)

This compound, hereafter referred to as "Compound 2DF-HCL," is a novel small molecule. Its structural resemblance to known MAO-B inhibitors provides a strong rationale for investigating it in this capacity. The fluorination pattern may enhance blood-brain barrier penetration and metabolic stability, key attributes for a centrally acting therapeutic agent. This guide outlines a comprehensive in vivo strategy to characterize the safety, pharmacokinetics, and neuroprotective efficacy of Compound 2DF-HCL.

Principle of Application & Experimental Rationale

The core of this guide is to assess if pre-treatment with Compound 2DF-HCL can prevent or ameliorate the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice. MPTP is a pro-toxin that, after crossing the blood-brain barrier, is metabolized by MAO-B in astrocytes into the active toxicant 1-methyl-4-phenylpyridinium (MPP+)[1]. MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and apoptotic cell death, closely mimicking the pathology of Parkinson's Disease[2].

This model is exceptionally well-suited for this application because a successful outcome (neuroprotection) is mechanistically coupled to the compound's hypothesized ability to inhibit MAO-B. If Compound 2DF-HCL inhibits MAO-B, it will prevent the conversion of MPTP to MPP+, thus protecting the dopaminergic system.

Strategic Preclinical In Vivo Workflow

A well-designed in vivo study is a multi-phase process that moves logically from foundational safety and exposure studies to robust efficacy evaluation[3]. The workflow must be conducted in compliance with ethical guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure data quality and reproducibility[4][5][6][7].

G pk_study pk_study model model pk_study->model behavior behavior tissue tissue behavior->tissue data_analysis Statistical Analysis & Interpretation hplc hplc hplc->data_analysis ihc ihc ihc->data_analysis

Animal Model Selection and Ethical Considerations
  • Species/Strain: C57BL/6 mice are the strain of choice due to their high and consistent sensitivity to MPTP-induced neurotoxicity[2][8].

  • Age/Sex: Young adult (8-10 weeks old) male mice are typically used to avoid potential hormonal cycle variability in females.

  • Ethical Statement: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Research should adhere to the NIH Guide for the Care and Use of Laboratory Animals and the ARRIVE guidelines to minimize animal suffering and the number of animals used[4][9].

Pharmacokinetic (PK) and Dose-Range Finding Studies

The primary objective of this initial phase is to establish a safe and effective dosing regimen. Poorly designed dosing can lead to failed studies due to lack of exposure or unexpected toxicity[10][11].

  • Objective: To determine the maximum tolerated dose (MTD), plasma and brain concentrations, and half-life of Compound 2DF-HCL.

  • Design: A single ascending dose study is performed. Groups of mice (n=3-4 per group) receive a single intraperitoneal (IP) or oral (PO) dose. Blood and brain tissue are collected at multiple time points (e.g., 15, 30, 60, 120, 240, 480 minutes) to determine the concentration-time profile[12][13].

  • Rationale: This data is critical for selecting 2-3 dose levels for the efficacy study that result in sustained and meaningful brain exposure without causing overt toxicity.

Efficacy Study Design

This is the core experiment to test the neuroprotective hypothesis. A robust design with appropriate controls is essential for unambiguous data interpretation[14].

Table 1: Efficacy Study Experimental Groups

Group ID n Pre-treatment (Daily for 7 days) Toxin Administration (Day 8) Purpose
G1 10-12 Vehicle Saline Naive Control
G2 10-12 Vehicle MPTP (4x20 mg/kg, IP) Disease Model Control
G3 10-12 Compound 2DF-HCL (Low Dose) MPTP (4x20 mg/kg, IP) Test Group 1
G4 10-12 Compound 2DF-HCL (Mid Dose) MPTP (4x20 mg/kg, IP) Test Group 2
G5 10-12 Compound 2DF-HCL (High Dose) MPTP (4x20 mg/kg, IP) Test Group 3

| G6 | 10-12 | Selegiline (10 mg/kg, IP) | MPTP (4x20 mg/kg, IP) | Positive Control |

  • Randomization & Blinding: Animals must be randomly allocated to treatment groups. All subsequent procedures, including behavioral testing and endpoint analysis, should be performed by an experimenter blinded to the treatment conditions to minimize bias[15].

G node_maob Astrocytic MAO-B node_mpp MPP+ (Active Toxin) node_maob:f0->node_mpp Bioactivation node_mptp MPTP (Pro-toxin) node_mptp->node_maob:f0 node_neuron Dopaminergic Neuron Mitochondrial Dysfunction Oxidative Stress Cell Death node_mpp->node_neuron:f0 Uptake via DAT node_cpd Compound 2DF-HCL (Hypothesized Inhibitor) node_cpd->node_maob Inhibition

Detailed Experimental Protocols

Protocol: Compound Formulation and Administration
  • Objective: To prepare a sterile, homogenous formulation for consistent in vivo administration.

  • Methodology (for IP injection):

    • Determine the required concentration based on the highest dose and a standard injection volume (e.g., 10 mL/kg).

    • Weigh the required amount of Compound 2DF-HCL.

    • Based on pre-determined solubility data, select a suitable vehicle. A common choice for initial studies is 10% DMSO, 40% PEG300, and 50% sterile saline[16].

    • First, dissolve the compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add sterile saline dropwise while vortexing to prevent precipitation.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter[16].

    • Administer the calculated volume to each mouse via intraperitoneal (IP) injection.

Protocol: Acute Oral Toxicity (Based on OECD Guideline 425)
  • Objective: To determine the acute toxicity (LD50) of the compound after a single dose and inform dose selection for efficacy studies[17][18].

  • Methodology (Up-and-Down Procedure):

    • Fast animals overnight prior to dosing[19].

    • Dose a single animal at a starting dose (e.g., 300 mg/kg).

    • Observe the animal for 48 hours.

    • If the animal survives: Dose the next animal at a higher dose level (e.g., 2000 mg/kg).

    • If the animal dies: Dose the next animal at a lower dose level (e.g., 50 mg/kg).

    • Continue this process sequentially until the stopping criteria are met (typically after 4-5 reversals around the LD50).

    • Observe all animals for a total of 14 days, recording clinical signs of toxicity, body weight changes, and mortality[20].

Protocol: MPTP Mouse Model Induction
  • Objective: To induce a consistent and significant loss of dopaminergic neurons in the SNpc.

  • Safety Precaution: MPTP is a human neurotoxin. All handling, preparation, and injection must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Methodology (Sub-acute Regimen):

    • On the day of induction, prepare a fresh solution of MPTP hydrochloride in sterile 0.9% saline.

    • Administer four subcutaneous (SC) or intraperitoneal (IP) injections of MPTP (20 mg/kg free base) at 2-hour intervals[21][22].

    • The Vehicle/Saline group (G1) receives saline injections on the same schedule.

    • Monitor animals closely for signs of distress during and after injections.

Protocol: Behavioral Assessment - Rotarod Test
  • Objective: To assess motor coordination and balance, which are impaired by striatal dopamine depletion[23][24].

  • Methodology:

    • Acclimate mice to the testing room for at least 1 hour before the test[25].

    • Training (2 days prior to testing): Place each mouse on the rod at a constant low speed (e.g., 4 RPM) for 60 seconds. Repeat for 3 trials per day[26].

    • Testing (7 days post-MPTP):

      • Place the mouse on the rod.

      • Begin the trial with the rod accelerating from 4 to 40 RPM over 300 seconds[25][27].

      • Record the latency to fall for each mouse. An automated system with fall sensors is recommended.

      • Perform 3 trials per mouse with a 15-minute inter-trial interval.

      • Clean the apparatus thoroughly between animals.

Protocol: Behavioral Assessment - Open Field Test
  • Objective: To measure general locomotor activity (distance traveled) and anxiety-like behavior (time in center vs. periphery)[28][29].

  • Methodology:

    • Acclimate mice to a dimly lit, quiet testing room for at least 1 hour.

    • Place the mouse gently in the center of the open field arena (e.g., 50x50 cm)[30][31].

    • Allow the mouse to explore freely for 10-20 minutes[30][31].

    • Use an automated video-tracking system to record and analyze:

      • Total distance traveled.

      • Time spent in the center zone vs. the periphery zone.

      • Rearing frequency.

    • Clean the arena with 70% ethanol between each trial to eliminate olfactory cues[32].

Protocol: Post-mortem Tissue Analysis
  • Objective: To quantify the primary biochemical and histological endpoints: striatal dopamine levels and the number of surviving dopaminergic neurons in the SNpc.

  • Methodology (10 days post-MPTP):

    • Euthanasia & Dissection: Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology. For neurochemistry, decapitate the anesthetized mouse and rapidly dissect the brain on ice.

    • Neurochemical Analysis (HPLC-ECD):

      • Dissect the striata from one hemisphere.

      • Homogenize the tissue in an appropriate buffer.

      • Analyze the supernatant for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers excellent sensitivity for neurotransmitters[33][34][35][36].

    • Immunohistochemistry (IHC):

      • Post-fix the PFA-perfused brain overnight, then transfer to a sucrose solution for cryoprotection.

      • Section the brain through the substantia nigra region using a cryostat.

      • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a definitive marker for dopaminergic neurons[37][38][39][40].

      • Use stereological methods to count the number of TH-positive neurons in the SNpc.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests. For multiple group comparisons (e.g., behavioral data, cell counts, dopamine levels), a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) is appropriate. A p-value of <0.05 is typically considered statistically significant.

  • Interpreting Outcomes:

    • Successful Neuroprotection: A successful outcome will show that animals pre-treated with Compound 2DF-HCL (G3, G4, G5) perform significantly better than the MPTP-only group (G2) in behavioral tests. This functional protection should be corroborated by significantly higher striatal dopamine levels and a greater number of surviving TH-positive neurons, ideally approaching the levels of the naive control group (G1).

    • Dose-Response: A clear dose-dependent effect, where higher doses of Compound 2DF-HCL provide greater protection, strengthens the evidence for the compound's efficacy.

    • Comparison to Positive Control: The efficacy of the high dose of Compound 2DF-HCL should be comparable to the positive control, Selegiline (G6), to demonstrate its potential as a therapeutic candidate.

Conclusion

This application note provides a comprehensive and mechanistically-driven framework for the initial in vivo evaluation of this compound as a putative MAO-B inhibitor. By systematically progressing from foundational safety and PK studies to a robust, well-controlled efficacy model, researchers can generate the high-quality, reproducible data necessary to validate its therapeutic potential in the context of neurodegenerative diseases like Parkinson's. Adherence to rigorous experimental design, including randomization, blinding, and established protocols, is paramount for the success and translatability of these preclinical findings[3][15].

References

Troubleshooting & Optimization

Troubleshooting impurities in 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique properties conferred by the difluoromethoxy group, such as enhanced metabolic stability and altered lipophilicity, make it a desirable moiety in modern drug discovery.[1][2][3] However, its synthesis can present specific challenges, particularly concerning impurity profiles.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and efficient method is the direct reductive amination of 2-(Difluoromethoxy)-6-fluorobenzaldehyde with a source of ammonia, followed by salt formation with hydrochloric acid. This one-pot procedure is favored for its operational simplicity and generally good yields.[4]

The overall transformation is shown below:

Key reagents for this process typically include the aldehyde substrate[5][6][7], an ammonia source (e.g., ammonia in methanol, ammonium acetate), and a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or picoline borane.[8]

Q2: Why is the difluoromethoxy (-OCHF₂) group synthetically important?

The -OCHF₂ group is a fascinating bioisostere for hydroxyl (-OH), thiol (-SH), or even amine groups and offers a unique combination of properties.[9]

  • Metabolic Stability: The strength of the C-F bonds makes the -OCHF₂ group highly resistant to oxidative metabolism (e.g., O-dealkylation by CYP450 enzymes), which is a common metabolic pathway for methoxy (-OCH₃) analogues.[3][10][11] This can significantly improve the pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: It increases lipophilicity, which can enhance cell membrane permeability and improve absorption.[3][10]

  • Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, allowing for unique binding interactions with biological targets.[9]

Q3: What are the best practices for purifying the final hydrochloride salt?

Crystallization is the most effective method for purifying this compound. The choice of solvent system is critical for achieving high purity and good recovery.

Solvent SystemRationale
Isopropanol (IPA) / Diethyl EtherThe product is typically soluble in IPA and insoluble in ether. Slow addition of ether as an anti-solvent induces crystallization.
Ethanol (EtOH) / HeptaneSimilar to the IPA/ether system, with heptane acting as the anti-solvent.
Acetonitrile (MeCN)The product may have moderate solubility in hot MeCN and lower solubility upon cooling.

Key Tip: Ensure the free base is fully converted to the hydrochloride salt before crystallization. This can be checked by pH measurement or a test crystallization. Incomplete salt formation can lead to an oily product or poor crystal formation.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific experimental issues in a Q&A format.

Q4: My reaction is incomplete, and I observe significant amounts of unreacted 2-(Difluoromethoxy)-6-fluorobenzaldehyde in my crude product. What went wrong?

Observing the starting aldehyde post-reaction is a common issue that typically points to problems with either imine formation or the reduction step.

Causality: Reductive amination is a two-step process occurring in situ: (1) formation of an imine/enamine intermediate between the aldehyde and ammonia, and (2) reduction of this intermediate to the amine. If the imine does not form efficiently, or if the reducing agent is not active, the aldehyde will remain unconsumed.

Diagnostic Workflow:

G start Unreacted Aldehyde Detected check_reagents Verify Reagent Quality & Stoichiometry (Ammonia source, Reducing Agent) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions reagent_issue Potential Issue: - Old/degraded reducing agent - Insufficient ammonia - Water inhibiting imine formation check_reagents->reagent_issue solution Solution: 1. Use fresh NaBH(OAc)₃. 2. Ensure anhydrous conditions (use molecular sieves). 3. Increase reaction time and monitor by TLC/LCMS. check_reagents->solution Implement Fixes condition_issue Potential Issue: - Solvent too protic for imine formation - Reaction time too short check_conditions->condition_issue check_conditions->solution Implement Fixes

Caption: Troubleshooting workflow for incomplete conversion.

Recommended Protocol Adjustment:

  • Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) over molecular sieves prior to use. Water can hinder the formation of the imine intermediate.

  • Reagent Quality: Use a freshly opened bottle of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is moisture-sensitive and loses activity over time.

  • Staged Addition: Dissolve the 2-(Difluoromethoxy)-6-fluorobenzaldehyde[5] and the ammonia source (e.g., ammonium acetate, 1.5 eq) in the anhydrous solvent. Stir at room temperature for 30-60 minutes to facilitate imine formation before adding the reducing agent.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde spot is no longer visible. A typical reaction time is 6-24 hours.[8]

Q5: I've isolated a major by-product with a mass of (M+2) relative to the starting aldehyde. What is it and how can I avoid it?

An (M+2) peak corresponds to the addition of two hydrogen atoms, indicating that the aldehyde has been directly reduced to 2-(Difluoromethoxy)-6-fluorobenzyl alcohol.

Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde carbonyl group faster than imine formation and subsequent reduction. While NaBH(OAc)₃ is generally selective, contamination with more powerful reducing agents (like sodium borohydride, NaBH₄) or non-optimal reaction conditions can cause this side reaction.

Formation of Key By-products:

Caption: Reaction pathways for desired product and common impurities.

Mitigation Strategy:

  • Use the Right Reducing Agent: Strictly use sodium triacetoxyborohydride (NaBH(OAc)₃), as it is specifically designed for reductive amination and is less likely to reduce the aldehyde directly. Avoid NaBH₄ or NaBH₃CN without careful pH control.[8]

  • Temperature Control: Keep the reaction at room temperature. Elevated temperatures can increase the rate of direct aldehyde reduction.

  • Promote Imine Formation: As described in Q4, allow the aldehyde and ammonia source to stir together before introducing the reducing agent. This increases the concentration of the imine intermediate, favoring the desired reaction pathway.

Q6: My LC-MS analysis shows a high molecular weight impurity. I suspect it's a secondary amine dimer. How can I confirm and prevent this?

The formation of a bis(2-(difluoromethoxy)-6-fluorobenzyl)amine is a classic by-product in reductive aminations designed to produce primary amines.

Causality: This impurity forms when the desired primary amine product acts as a nucleophile itself, reacting with another molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary amine dimer.

Prevention:

  • Excess Ammonia Source: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). Le Châtelier's principle dictates that a high concentration of ammonia will outcompete the primary amine product in reacting with the aldehyde, thus suppressing dimer formation.

  • Slow Addition of Aldehyde: In a process-scale environment, a solution of the aldehyde can be added slowly to a mixture of the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react with it.

  • Purification: The secondary amine is significantly less polar than the primary amine hydrochloride salt. It can often be removed during the aqueous work-up or by recrystallization of the final salt.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a robust starting point for lab-scale synthesis.

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(Difluoromethoxy)-6-fluorobenzaldehyde (1.0 eq)[5][7] and ammonium acetate (5.0 eq).

  • Add anhydrous Dichloromethane (DCM) to form a solution or suspension (approx. 0.2 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base amine.

Protocol 2: HPLC Method for Purity Analysis

This general-purpose reverse-phase method can be adapted for in-process control and final product analysis.[12]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 220 nm and 254 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

References

Technical Support Center: Optimizing Coupling Reactions with 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing coupling reactions involving 2-(difluoromethoxy)-6-fluorobenzylamine hydrochloride. As a sterically hindered and electronically modified amine, this reagent presents unique challenges. This resource, structured in a question-and-answer format, offers troubleshooting strategies and detailed protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with this compound is sluggish or failing. What are the likely causes?

A1: Low coupling yields with this substrate are often due to a combination of steric hindrance and reduced nucleophilicity. The bulky difluoromethoxy group and the ortho-fluorine atom significantly obstruct the amine's approach to the activated carboxylic acid.[1][2] Additionally, the electron-withdrawing nature of the fluorine substituents can decrease the amine's nucleophilicity, making it a less effective reactant.[3]

Here’s a systematic approach to troubleshooting:

  • Inadequate Amine Basicity: The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic.[4] A sufficient amount of a suitable base is crucial to liberate the free amine in situ.

  • Inefficient Coupling Reagent: Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric barrier.[2]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical and often require optimization for challenging couplings.[1]

Q2: How do I effectively deprotonate the this compound for the coupling reaction?

A2: Since the amine is supplied as a hydrochloride salt, it must be neutralized to the free amine before it can act as a nucleophile.[4][5] The choice and amount of base are critical.

  • Initial Neutralization: Use at least one equivalent of a non-nucleophilic organic base to neutralize the HCl salt.

  • Excess Base for Carboxylic Acid Activation: An additional equivalent of base is typically required to facilitate the activation of the carboxylic acid coupling partner.[6]

Recommended Bases:

BasepKa (Conjugate Acid)Rationale
N,N-Diisopropylethylamine (DIPEA or Hünig's base) ~10.8A bulky, non-nucleophilic base commonly used to avoid side reactions.[1]
Triethylamine (TEA) ~10.7A standard, cost-effective choice, but can sometimes lead to side reactions with highly activated species.
N-Methylmorpholine (NMM) ~7.4A weaker base that can be beneficial in minimizing racemization.[1]

Experimental Protocol: Liberation of the Free Amine

  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes before adding the carboxylic acid and coupling reagent.

Q3: Which coupling reagents are most effective for this sterically hindered amine?

A3: For sterically demanding couplings, more potent activating reagents are necessary. Onium-salt-based reagents are generally the preferred choice as they form highly reactive intermediates.[2][6]

Recommended Coupling Reagents:

ReagentClassKey Advantages
HATU Aminium/Uronium SaltHighly reactive, fast reaction times, and known to suppress racemization.[2][7]
HBTU/HCTU Aminium/Uronium SaltMore reactive than carbodiimides, representing a good first choice for optimization.[2]
PyBOP Phosphonium SaltEffective for hindered couplings and does not react with the free amine.[6]
T3P® Phosphonic AnhydrideA powerful water scavenger that drives the reaction to completion; byproducts are water-soluble, simplifying workup.[8]

Workflow for Reagent Selection:

G start Start: Low Yield reagent Current Reagent: DCC/EDC? start->reagent switch_reagent Switch to HATU or HBTU reagent->switch_reagent Yes optimize Optimize Conditions (Solvent, Temp, Time) reagent->optimize No check_yield1 Yield Improved? switch_reagent->check_yield1 check_yield1->optimize Yes try_stronger Try PyBOP or T3P® check_yield1->try_stronger No success Successful Coupling optimize->success check_yield2 Yield Improved? try_stronger->check_yield2 check_yield2->optimize Yes acyl_fluoride Consider Acyl Fluoride (Advanced) check_yield2->acyl_fluoride No G start Crude Reaction Mixture dilute Dilute with EtOAc/DCM start->dilute acid_wash Wash with 1M Citric Acid dilute->acid_wash Removes Base base_wash Wash with sat. NaHCO₃ acid_wash->base_wash Removes Acid brine_wash Wash with Brine base_wash->brine_wash Removes Water dry Dry (Na₂SO₄) brine_wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

References

How to prevent the degradation of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The molecule possesses three key structural features that can be susceptible to degradation under specific conditions:

  • Difluoromethoxy Group (-OCF₂H): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the ether linkage to yield a phenolic derivative. Studies on similar difluoromethoxy-substituted compounds have highlighted their sensitivity to hydrolysis.[1][2]

  • Benzylamine Moiety: The primary amine is a nucleophile and can be susceptible to oxidation. While the benzylic C-H bonds are a known site for enzymatic oxidation in biological systems, chemical oxidation is also a consideration during storage and handling.[3][4]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5] Absorbed water can accelerate hydrolytic degradation pathways. The salt form also implies a slightly acidic nature in solution, which must be managed.

Q2: What are the ideal long-term storage conditions for the solid compound?

To mitigate degradation risks, the solid compound should be stored under controlled conditions that address sensitivity to temperature, moisture, and atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and slows other chemical reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the amine functional group.
Moisture Tightly sealed container with desiccantThe hydrochloride salt is hygroscopic; preventing moisture absorption is critical to inhibit hydrolysis.[5]
Light Amber vial or protected from lightAromatic compounds can be susceptible to photodegradation.[7]
Q3: I am preparing an aqueous stock solution. What buffer and pH range should I use to ensure maximum stability?

Solution stability is highly pH-dependent. Both strongly acidic and strongly basic conditions should be avoided to prevent accelerated hydrolysis of the difluoromethoxy group.

  • Recommendation: Prepare solutions in a weakly acidic buffer, ideally within a pH range of 4.0 to 6.0 .

  • Causality: The hydrochloride salt form naturally creates a slightly acidic environment upon dissolution. Maintaining this weakly acidic pH helps to keep the primary amine protonated and less reactive towards oxidation, while avoiding the harsh acidic conditions that could promote ether hydrolysis. Strongly basic conditions would deprotonate the amine, increasing its reactivity, and could also catalyze hydrolysis. Forced degradation studies are often performed under acidic and basic stress to identify these vulnerabilities.[7][8]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your compound has degraded, it is crucial to identify the cause. Degradation typically manifests as a loss of potency, the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS), or changes in physical appearance.

Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis
  • Potential Cause: Hydrolysis of the Difluoromethoxy Group.

    • Mechanism: The most probable degradation pathway is the hydrolysis of the C-O bond in the difluoromethoxy group, resulting in the formation of 2-hydroxy-6-fluorobenzylamine. This resulting phenol is significantly more polar and will typically have a shorter retention time in reverse-phase HPLC. Research on analogous structures confirms that difluoromethoxy groups can be far more sensitive to hydrolysis than their methoxy counterparts.[1][9]

    • Troubleshooting Steps:

      • Verify pH: Check the pH of your experimental solutions. Ensure they are within the recommended 4.0-6.0 range.

      • Solvent Check: If using aqueous-organic mixtures, ensure the organic solvent is high purity and free of acidic or basic contaminants.

      • Confirm Identity: Use LC-MS to obtain the mass of the impurity peak. The expected mass for the hydrolyzed product (as a free base) would be C₇H₇FNO.

Issue 2: Reduced Purity Over Time with No Single Major Impurity
  • Potential Cause: Oxidation or Photodegradation.

    • Mechanism:

      • Oxidation: The primary amine can undergo oxidative degradation, especially in the presence of dissolved oxygen, trace metals, or exposure to air over time. This can lead to a complex mixture of minor products.[4]

      • Photodegradation: Exposure to UV or even ambient light can cause degradation of aromatic compounds, often resulting in multiple minor byproducts.[7][10][11] The C-F bond on the aromatic ring is generally stable, but the overall molecule can still be light-sensitive.[12]

    • Troubleshooting Steps:

      • Review Handling: Were stock solutions prepared and stored under an inert atmosphere? Were they protected from light?

      • Sparging: For long-term experiments, consider sparging buffers with an inert gas (argon or nitrogen) before preparing solutions to remove dissolved oxygen.

      • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.

Visual Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting unexpected experimental results that may be related to compound instability.

G start Unexpected Result (e.g., low activity, new peaks) check_purity Analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded major_peak Is there one major degradant peak? is_degraded->major_peak Yes no_degradation Issue is likely not compound stability. Review experimental design, reagents, and instrumentation. is_degraded->no_degradation No polar_peak Suspect Hydrolysis of -OCF2H Group major_peak->polar_peak Yes multiple_peaks Suspect Oxidation or Photodegradation major_peak->multiple_peaks No hydrolysis_solution Action: Verify pH of all solutions. Use anhydrous solvents. Store desiccated. polar_peak->hydrolysis_solution oxidation_solution Action: Use inert atmosphere. Protect from light. Use fresh solutions. multiple_peaks->oxidation_solution

Caption: Troubleshooting decision tree for compound instability.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Aqueous Stock Solutions

This protocol is designed to minimize degradation during solution preparation.

  • Pre-Experiment Setup:

    • Select a suitable buffer system (e.g., acetate, citrate) and adjust the pH to be within the 4.0-6.0 range.

    • To minimize oxidation, sparge the buffer with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use amber-colored volumetric flasks or wrap clear flasks in aluminum foil.

  • Weighing:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the required amount of solid quickly in a low-humidity environment if possible.

  • Dissolution:

    • Add the weighed solid to the volumetric flask.

    • Add approximately 70-80% of the final volume of the de-gassed buffer.

    • Gently swirl or sonicate briefly until the solid is completely dissolved. Avoid vigorous vortexing, which can re-introduce oxygen.

    • Bring the solution to the final volume with the de-gassed buffer.

  • Storage:

    • If the solution is not for immediate use, overlay the headspace of the container with nitrogen or argon before sealing.

    • Store the solution at 2-8°C, protected from light. For best results, use freshly prepared solutions.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is a powerful way to understand the intrinsic stability of a molecule and identify its likely degradation products.[13][14][15] This protocol provides a framework for evaluating the stability of this compound in your specific experimental matrix.

  • Preparation of Stress Samples:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]

    • Aliquot this stock solution into separate, labeled amber vials for each stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[8]

    • Control: Keep one vial under normal storage conditions (refrigerated, protected from light).

  • Monitoring and Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each vial.

    • If necessary, neutralize the acid/base samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. An ideal method is one that can resolve the parent peak from all potential degradation products.

    • Use LC-MS to identify the mass of any new peaks that appear.

  • Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Significant degradation is often targeted between 5-20% to ensure that secondary degradation is minimized.[8]

    • The conditions that cause the most significant degradation reveal the compound's primary vulnerabilities.

Visual Workflow for Stability Assessment

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Optional but Recommended) cluster_analysis 3. Analysis & Interpretation receive Receive & Log Compound store Store Solid Under Optimal Conditions (2-8°C, Inert, Dark) receive->store prep_stock Prepare Stock Solution (pH 4-6, Inert Buffer) store->prep_stock sampling Sample at Time Points prep_stock->sampling stress_setup Aliquot Stock for Stress Conditions acid Acid (0.1M HCl) stress_setup->acid base Base (0.1M NaOH) stress_setup->base oxidation Oxidation (3% H2O2) stress_setup->oxidation thermal Thermal (60°C) stress_setup->thermal photo Photolytic (ICH Q1B) stress_setup->photo acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc lcms Identify Degradants via LC-MS hplc->lcms report Interpret Data & Establish Stability Profile lcms->report

Caption: Experimental workflow for assessing compound stability.

References

Overcoming poor yield in the synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.

Overview of the Primary Synthetic Pathway

The most common and scalable synthetic route to this compound begins with a commercially available precursor, 2-fluoro-6-hydroxybenzonitrile. The synthesis involves two key transformations: the difluoromethylation of the phenolic hydroxyl group and the subsequent reduction of the nitrile to a primary amine, followed by salt formation.

G cluster_0 Synthetic Workflow A 2-Fluoro-6-hydroxybenzonitrile B Step 1: Difluoromethylation A->B ClCF2CO2Na, Base, High Temp. C 2-(Difluoromethoxy)-6-fluorobenzonitrile B->C D Step 2: Nitrile Reduction C->D Reducing Agent (e.g., H2/Raney Ni or BH3) E 2-(Difluoromethoxy)-6-fluorobenzylamine D->E F Step 3: Salt Formation E->F HCl in solvent (e.g., Ether, IPA) G 2-(Difluoromethoxy)-6-fluorobenzylamine HCl F->G

Caption: General synthetic route for 2-(Difluoromethoxy)-6-fluorobenzylamine HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: The Difluoromethylation Step

Question: My yield for the conversion of 2-fluoro-6-hydroxybenzonitrile to 2-(difluoromethoxy)-6-fluorobenzonitrile is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yields in this O-difluoromethylation step are common and typically stem from three areas: the choice of reagent, reaction conditions, or incomplete reaction due to base or solvent issues.

1. Causality of Poor Yield: The reaction proceeds via the generation of difluorocarbene (:CF₂) from a precursor, which is then trapped by the phenoxide of your starting material.[1] If the carbene is not generated efficiently or if it decomposes or reacts with other species in the flask, the yield will suffer.

  • Inefficient Carbene Generation: The thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na), a preferred reagent, requires high temperatures (typically >95 °C) to generate difluorocarbene.[2][3] Insufficient temperature will lead to a sluggish and incomplete reaction.

  • Base and Solvent Selection: A suitable base is required to deprotonate the phenol, forming the nucleophilic phenoxide. The choice of solvent is critical; it must be aprotic and polar to dissolve the reagents and facilitate the reaction. DMF, NMP, or DMSO are effective choices.[3] Using weaker bases or non-polar solvents will hinder the reaction.[3]

  • Reagent Stability: While sodium chlorodifluoroacetate is a stable solid, it must be kept dry. Moisture can interfere with the reaction. Older, ozone-depleting reagents like chlorodifluoromethane (Freon-22) are gaseous, toxic, and can lead to variable yields and byproduct formation, making them less desirable for modern process chemistry.[1][4][5]

2. Recommended Solutions & Optimization:

ParameterRecommendationRationale
Reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Bench-stable, commercially available in bulk, non-ozone-depleting, and has a lower environmental impact compared to alternatives like chlorodifluoromethane.[1][6]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Sufficiently strong to deprotonate the phenol without introducing competing nucleophiles.[3]
Solvent Anhydrous DMF or NMPPolar aprotic solvents that facilitate the dissolution of the phenoxide salt and stabilize the reaction intermediates.[3]
Temperature 95-120 °CEnsures efficient thermal decarboxylation of ClCF₂CO₂Na to generate difluorocarbene.[2][6] Monitor for controlled gas (CO₂) evolution, especially on a larger scale.
Stoichiometry Use a slight excess of ClCF₂CO₂Na (1.5-2.5 eq.) and base (2.0-3.0 eq.)Drives the reaction to completion by ensuring sufficient carbene generation and complete formation of the phenoxide.

Optimized Protocol for O-Difluoromethylation:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2-fluoro-6-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (5-10 volumes).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.

  • Add sodium chlorodifluoroacetate (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 110 °C and maintain for 4-8 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: The Nitrile Reduction Step

Question: During the reduction of 2-(difluoromethoxy)-6-fluorobenzonitrile, I am observing significant formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the desired primary amine?

Answer: This is a classic problem in nitrile reductions. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the initially formed primary amine attacks the intermediate imine species, which is generated from the partial reduction of the nitrile.[7] Suppressing this side reaction is key to achieving a high yield of the primary amine.

G cluster_1 Troubleshooting Nitrile Reduction Start Nitrile Intermediate Problem Poor Selectivity: Secondary/Tertiary Amines Start->Problem Cause Cause: Primary amine product attacks imine intermediate Problem->Cause Sol1 Method 1: Catalytic Hydrogenation with Ammonia Cause->Sol1 Sol2 Method 2: Chemical Reduction (e.g., BH3-THF) Cause->Sol2 Result High Yield of Primary Amine Sol1->Result Sol2->Result

Caption: Decision tree for improving primary amine selectivity.

1. Comparison of Reduction Methods: Your choice of reducing agent has the most significant impact on selectivity.

Reducing AgentProsCons & Mitigation Strategies
H₂ / Raney Nickel Cost-effective for large scale, highly active catalyst.[7]High risk of secondary/tertiary amine formation. [8] Mitigation: Add ammonia (or NH₄OH) to the reaction mixture. The excess ammonia competitively inhibits the product amine from reacting with the imine intermediate.[8]
Lithium Aluminum Hydride (LiAlH₄) Powerful and fast, reduces most nitriles effectively.[9]Highly reactive, pyrophoric, and not ideal for large-scale synthesis due to safety concerns and difficult workups.[10] Can reduce other functional groups if present.
**Borane (BH₃•THF or BH₃•SMe₂) **Excellent selectivity for reducing nitriles to primary amines.[11][12] Tolerates many other functional groups (e.g., esters). Safer to handle than LiAlH₄.Requires careful quenching. The borane-dimethylsulfide complex has an unpleasant odor.[8]

2. Recommended Solution: Catalytic Hydrogenation with Raney® Nickel For scalability and cost-efficiency, catalytic hydrogenation is often preferred. The key to success is suppressing byproduct formation.

Optimized Protocol for Selective Nitrile Reduction:

  • Charge a suitable hydrogenation reactor with 2-(difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) and a solvent such as ethanol or methanol saturated with ammonia.

  • Carefully add slurry of Raney® Nickel (5-10 wt%) under an inert atmosphere. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[13]

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by hydrogen uptake and TLC/LC-MS analysis.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry; keep it wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 2-fluoro-6-hydroxybenzonitrile starting material? Purity is paramount. The starting material should be free of isomeric impurities and residual solvents. The presence of other phenolic compounds could lead to a mixture of difluoromethylated products that are difficult to separate. Verify the purity (>98%) by ¹H NMR, LC-MS, and melting point before starting the synthesis.

Q2: Are there viable alternative synthetic routes to the target molecule? Yes, an alternative route involves starting with 2-(difluoromethoxy)-6-fluorobenzaldehyde.[14][15][16] This aldehyde can then be converted to the primary amine via direct reductive amination. This process involves forming an imine with an ammonia source, which is then reduced in situ using a reagent like sodium triacetoxyborohydride or through catalytic hydrogenation. This route may be advantageous if the aldehyde is more readily available or if the nitrile reduction proves problematic.

Q3: What is the standard procedure for forming the final hydrochloride salt? The hydrochloride salt is typically formed in the final step to improve the stability, crystallinity, and handling properties of the amine product.

  • Dissolve the purified 2-(difluoromethoxy)-6-fluorobenzylamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Q4: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting material and the formation of the product in each step.

  • Final Product Characterization:

    • ¹H and ¹⁹F NMR: To confirm the structure and the presence of the difluoromethoxy group (a characteristic triplet in ¹H NMR, coupled to the two fluorine atoms).

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis (CHN): To confirm the elemental composition and purity of the final hydrochloride salt.

References

Technical Support Center: Managing Hygroscopicity of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of amine hydrochloride salts. Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the "Why" - The Science of Hygroscopicity in Amine Hydrochloride Salts

Before diving into solutions, it's crucial to understand the underlying principles. Amine hydrochloride salts are formed by the reaction of a basic amine with hydrochloric acid.[3] The resulting salt possesses ionic characteristics and the potential for hydrogen bonding, making it susceptible to interactions with water molecules from the atmosphere.

Q1: Why are my amine hydrochloride salts so hygroscopic?

A1: The hygroscopicity of amine hydrochloride salts stems from several factors:

  • Ionic Nature: The salt's ionic lattice readily interacts with polar water molecules.

  • Presence of Hydrogen Bond Donors and Acceptors: The ammonium cation (R-NH3+) and the chloride anion (Cl-) can both form hydrogen bonds with water.

  • Crystal Packing and Surface Chemistry: The arrangement of molecules in the crystal lattice and the functional groups exposed on the crystal surface play a significant role.[4] If hydrophilic groups are exposed, the salt will have a higher affinity for moisture.[4]

  • Amorphous Content: Amorphous (non-crystalline) regions within your solid material have higher free energy and can absorb more moisture than the crystalline form.[4]

Q2: What are the consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture uptake can lead to a cascade of undesirable effects:

  • Physical Changes: This includes deliquescence (dissolving in absorbed water), caking, agglomeration, and changes in flow properties, which can hinder manufacturing processes like powder filling.[1][5][6]

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the degradation of your API and the formation of impurities.[7]

  • Polymorphic Transformations: Moisture can induce changes in the crystal form of the salt, potentially altering its solubility, bioavailability, and stability.[2]

  • Salt Disproportionation: In some cases, moisture can facilitate the conversion of the salt back to its free base and acid, impacting the drug's performance.[8][9]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you might be facing in the lab or during process development.

Q3: My salt is turning into a sticky mess during storage. What can I do?

A3: This is a classic sign of deliquescence. Here’s a systematic approach to troubleshoot this:

  • Assess Your Storage Conditions: Are you storing the material in a tightly sealed container? Is the ambient humidity in your lab controlled?

  • Utilize Desiccants: Store your salt in a desiccator containing a suitable desiccant like silica gel or molecular sieves.[1] For larger quantities, consider placing desiccant packs within the storage container.[10][11]

  • Evaluate Packaging: For long-term storage or shipping, consider high-barrier packaging materials like aluminum foil pouches or Mylar bags.[10][12]

Q4: I'm having trouble with powder flow during formulation. Could hygroscopicity be the culprit?

A4: Absolutely. Moisture absorption can lead to particle agglomeration and poor flowability.[13]

  • Control the Manufacturing Environment: Process the material in a low-humidity environment.[5] This might involve using a glove box with a controlled atmosphere or a dedicated low-humidity room.

  • Consider Excipients: Co-processing with certain excipients can help mitigate hygroscopicity. Hydrophobic excipients can act as a moisture barrier.[5][7][14][15]

  • Particle Size Engineering: While smaller particles have a larger surface area, which can increase moisture absorption, optimizing particle size and shape can sometimes improve flow.

Q5: My stability studies are failing due to degradation. How can I improve the stability of my hygroscopic salt?

A5: This requires a multi-faceted approach focusing on both the material itself and its formulation.

  • Crystal Engineering: Can you form a less hygroscopic polymorph or a co-crystal? Co-crystallization with a suitable co-former can alter the crystal lattice and reduce moisture uptake.[4][5][7][14][15][16]

  • Formulation Strategies:

    • Film Coating: Applying a hydrophobic coating to tablets or granules can act as a physical barrier to moisture.[5][7][10][14][15]

    • Encapsulation: Encapsulating the API can protect it from the environment.[5][7][14][15]

    • Dry Granulation: If you are using wet granulation, the added water can be problematic. Consider switching to a dry granulation process.[8]

Section 3: Proactive Management Strategies - An Experimental Approach

Being proactive is key to managing hygroscopicity. The following workflows and diagrams illustrate how to characterize and mitigate these challenges.

Workflow for Characterizing Hygroscopicity

This workflow outlines the steps to quantify the hygroscopic nature of your amine hydrochloride salt.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solid-State Analysis cluster_2 Phase 3: Interpretation & Classification A Sample Preparation (Ensure consistent particle size) B Dynamic Vapor Sorption (DVS) Analysis A->B C Plot Sorption/Desorption Isotherm B->C D Powder X-Ray Diffraction (PXRD) (Pre- and Post-DVS) B->D E Differential Scanning Calorimetry (DSC)/ Thermogravimetric Analysis (TGA) B->E G Determine Critical Relative Humidity (CRH) C->G F Analyze for Polymorphic Changes or Hydrate Formation D->F E->F H Classify Hygroscopicity (e.g., slightly, very hygroscopic) G->H I Inform Handling, Storage, and Formulation Strategy H->I

Caption: Workflow for Hygroscopicity Characterization.

Decision Tree for Mitigation Strategy Selection

Once you've characterized the hygroscopicity, this decision tree can guide you in selecting an appropriate management strategy.

G A Is the salt slightly hygroscopic? B Standard Handling: - Tightly sealed containers - Controlled room humidity A->B Yes C Is the salt moderately to very hygroscopic? A->C No D Enhanced Handling: - Desiccants - Low-humidity manufacturing C->D Yes G Is the material an early-stage intermediate? C->G No E Is the material for a solid dosage form? D->E F Formulation Strategies: - Film Coating - Co-processing with excipients E->F Yes I Are physical & chemical stability issues persistent? E->I No H Process Control: - Minimize atmospheric exposure - Use of inert atmosphere (e.g., N2) G->H Yes J Material Re-engineering: - Salt screening for a less hygroscopic salt form - Co-crystallization I->J Yes

Caption: Decision Tree for Mitigation Strategies.

Section 4: Frequently Asked Questions (FAQs)

Q6: How do I perform a Dynamic Vapor Sorption (DVS) experiment?

A6: A DVS experiment involves placing a small amount of your sample on a microbalance in a chamber with controlled temperature and relative humidity (RH).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place 5-10 mg of the sample in the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, hold the RH constant until the sample weight equilibrates.

  • Desorption Phase: Decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. This will reveal the extent of moisture uptake and any hysteresis.

Q7: What are the ICH guidelines for stability testing of hygroscopic substances?

A7: The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing. For hygroscopic drug substances and products, specific attention must be paid to humidity.

Study Type Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table based on ICH Q1A(R2) Guidelines.[17][18]

For highly hygroscopic materials, it is crucial to demonstrate that the proposed packaging provides adequate protection from moisture.[19]

Q8: Can changing the counter-ion help reduce hygroscopicity?

A8: Yes, this is a valid strategy. Different hydrochloride salts of the same amine can exhibit different crystalline structures and, consequently, different hygroscopic properties. A comprehensive salt screening study can identify alternative salt forms (e.g., mesylate, tosylate, etc.) that may be less hygroscopic while maintaining the desired solubility and bioavailability.

Q9: Are there any analytical techniques to detect moisture-induced changes?

A9: Several techniques are indispensable for this:

  • Powder X-Ray Diffraction (PXRD): To detect changes in the crystal structure (polymorphism).

  • Thermogravimetric Analysis (TGA): To quantify the amount of water in the sample.

  • Differential Scanning Calorimetry (DSC): To observe thermal events like melting, desolvation, and glass transitions, which can be affected by moisture.

  • Karl Fischer Titration: A specific and accurate method for determining water content.

References

Unexpected side reactions of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential unexpected side reactions and stability issues that may arise during the handling and use of this compound in experimental settings. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Introduction: Understanding the Molecule

This compound is a versatile building block in medicinal chemistry. Its utility stems from the unique properties conferred by its constituent functional groups. The difluoromethoxy (-OCF₂H) group often enhances metabolic stability and can act as a bioisostere for hydroxyl or thiol groups.[1] The fluorobenzylamine moiety provides a reactive handle for further synthetic modifications.[2] However, the interplay of these groups can also lead to unexpected reactivity under certain conditions. This guide will address the most probable side reactions and provide actionable solutions.

Troubleshooting Guide: Unexpected Observations

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've observed the formation of a new, less polar impurity in my reaction mixture upon exposure to mild oxidizing conditions. What could this be?

Answer:

This is a classic case of oxidation of the benzylamine functionality . The primary amine is susceptible to oxidation, which can lead to the formation of an imine, and subsequently, upon hydrolysis, 2-(difluoromethoxy)-6-fluorobenzaldehyde. Further oxidation can yield the corresponding benzoic acid.[2][3]

Plausible Reaction Pathway:

  • Oxidation to Imine: The benzylamine is oxidized to the corresponding imine. This can be catalyzed by various oxidizing agents sometimes present as impurities or intentionally added.

  • Hydrolysis to Aldehyde: The imine intermediate can be hydrolyzed to 2-(difluoromethoxy)-6-fluorobenzaldehyde, especially if aqueous workup conditions are used.

  • Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 2-(difluoromethoxy)-6-fluorobenzoic acid, a more polar impurity.

Troubleshooting and Prevention:

  • Inert Atmosphere: When your experimental conditions are sensitive to oxidation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Avoid Strong Oxidants: Be mindful of the reagents used in your reaction. If possible, avoid strong oxidizing agents that are known to convert amines to imines or aldehydes.[2]

  • Quenching: If an oxidizing agent is necessary, ensure it is properly quenched at the end of the reaction before workup.

Verification Workflow:

To confirm the identity of the impurity, the following analytical workflow is recommended:

Oxidation_Impurity_Verification Reaction_Mixture Reaction Mixture with Suspected Impurity LC_MS LC-MS Analysis Reaction_Mixture->LC_MS Impurity_Mass Identify Mass of Impurity LC_MS->Impurity_Mass NMR 1H and 19F NMR of Purified Impurity Impurity_Mass->NMR Structure_Confirmation Confirm Structure (Aldehyde or Acid) NMR->Structure_Confirmation

Caption: Workflow for the identification of oxidation-related impurities.

Question 2: My compound seems to be degrading during storage in solution, especially in basic or strongly acidic media. What is happening?

Answer:

While the difluoromethoxy group is generally considered stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions , although this is less common than other side reactions. This would lead to the formation of a formate ester intermediate, which would then hydrolyze to the corresponding phenol, 2-fluoro-6-hydroxybenzylamine.

More commonly, the benzylamine itself can participate in side reactions under non-neutral pH. In strongly basic conditions, the free base form is more susceptible to oxidation.

Plausible Degradation Pathway (Difluoromethoxy Hydrolysis):

  • Nucleophilic Attack: Under strongly basic conditions, hydroxide can attack the carbon of the difluoromethoxy group.

  • Elimination: This is followed by the elimination of fluoride ions.

  • Formation of Phenol: The resulting intermediate hydrolyzes to the phenol.

Troubleshooting and Prevention:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) for optimal stability. The hydrochloride salt form is generally more stable in solution.

  • Storage Conditions: Store solutions of this compound at low temperatures (2-8°C) and protected from light.[4] For long-term storage, consider storing as a solid in an inert atmosphere.

Verification Protocol:

To detect potential hydrolysis, you can use fluoride ion-selective electrodes or 19F NMR to monitor for the appearance of free fluoride ions or new fluorine-containing species in your solution over time.

Question 3: I am seeing a byproduct with a mass corresponding to the dimer of my starting material after a reaction involving a nucleophilic substitution. What is the likely cause?

Answer:

This observation suggests an intermolecular nucleophilic substitution reaction , where the amine of one molecule of 2-(difluoromethoxy)-6-fluorobenzylamine acts as a nucleophile and attacks an electrophilic site on another molecule. This is more likely to occur if your reaction conditions inadvertently activate a position on the aromatic ring or the benzylic carbon for nucleophilic attack.

Another possibility is the oxidative coupling of the benzylamine , which can form a dimer linked by an imine bond.[5]

Troubleshooting and Prevention:

  • Control of Stoichiometry: Ensure accurate stoichiometry of your reagents. An excess of a strong base could deprotonate the amine, increasing its nucleophilicity and promoting self-reaction.

  • Protecting Groups: If the amine functionality is not the desired reactive site, consider using a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in as-received this compound?

A1: Common impurities can be process-related from the synthesis. These may include starting materials or byproducts from the formation of the difluoromethoxy group or the reduction of a precursor to the benzylamine. Potential impurities to screen for include:

  • 2-(Difluoromethoxy)-6-fluorobenzaldehyde (from incomplete reduction)

  • 2-(Difluoromethoxy)-6-fluorobenzonitrile (a common precursor)

  • Related positional isomers

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC-UV/MS: For determining purity and identifying non-volatile impurities. A C18 reversed-phase column with a gradient elution of water and acetonitrile is a good starting point.

  • GC-MS: For identifying volatile impurities and residual solvents.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation and identification of fluorinated impurities. ¹⁹F NMR is particularly useful for detecting any changes to the difluoromethoxy group or the fluorine on the aromatic ring.[6]

Q3: Can the difluoromethoxy group participate in reactions?

A3: While generally stable, the acidic proton of the -OCF₂H group can be abstracted under strongly basic conditions, potentially leading to the formation of a difluorocarbene intermediate.[7] This is an advanced consideration and is less likely under standard synthetic conditions but should be kept in mind when using very strong bases.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method that can be optimized for your specific system.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Protocol 2: ¹⁹F NMR for Stability Monitoring

F_NMR_Stability_Monitoring Initial_Sample Prepare solution of compound in deuterated solvent Time_Zero_NMR Acquire 19F NMR spectrum (t=0) Initial_Sample->Time_Zero_NMR Incubate Incubate solution under experimental conditions Time_Zero_NMR->Incubate Time_X_NMR Acquire 19F NMR spectrum at time intervals Incubate->Time_X_NMR Compare_Spectra Compare spectra for new peaks or changes in integration Time_X_NMR->Compare_Spectra

Caption: Workflow for monitoring compound stability using ¹⁹F NMR.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates

In the landscape of modern drug discovery, the structural complexity of pharmaceutical intermediates is ever-increasing. Compounds such as 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a substituted benzylamine, are valuable building blocks. The presence of a difluoromethoxy group and a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in the synthesis of novel therapeutic agents.

However, the very reactivity that makes these intermediates useful also presents a significant analytical challenge. Ensuring the purity of such compounds is not merely a quality control checkpoint; it is a fundamental requirement for the validity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to undesirable side reactions, altered pharmacological profiles, or the generation of toxic byproducts.

This guide provides a comprehensive framework for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the methodological choices, present a detailed, self-validating protocol in accordance with international regulatory standards, and offer a comparative analysis against alternative analytical technologies.

The Analytical Challenge: Unraveling the Complexity of a Fluorinated Benzylamine

The chemical structure of this compound presents unique analytical considerations. The basic amine group is prone to peak tailing on standard silica-based HPLC columns due to interactions with residual silanols. Furthermore, the fluorinated moieties can introduce different selectivity compared to non-fluorinated analogs[1].

A robust purity method must be able to separate the main compound from a range of potential impurities, including:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2-(difluoromethoxy)-6-fluorobenzaldehyde), intermediates, and byproducts from the synthetic route, such as over-alkylated secondary and tertiary amines[2].

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis, photolysis). The primary amine is a potential site for oxidative degradation[3][4].

High-Performance Liquid Chromatography, particularly in its reversed-phase modality, stands out as the premier technique for this task due to its high resolving power, sensitivity, and adaptability.

Primary Analytical Approach: A Stability-Indicating HPLC Method

Our objective is to develop a stability-indicating method—a method that can accurately quantify the analyte in the presence of its impurities and degradation products.

Rationale for HPLC Parameter Selection

The choice of each parameter in the HPLC method is a deliberate step towards achieving optimal separation and peak shape for this specific analyte.

  • Column: A C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention. However, to counteract the peak tailing associated with the basic amine, a column with end-capping or one designed for polar-retained compounds is superior. Fluorinated phases, like a pentafluorophenyl (PFP) column, can also offer alternative selectivity for halogenated aromatic compounds[1]. For this guide, we select a modern, base-deactivated C18 column to provide a robust and widely applicable method.

  • Mobile Phase: A combination of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile typically provides good peak shapes and lower backpressure than methanol. The buffer is critical. A low pH (around 2.5-3.0) using an acid like phosphoric acid or formic acid serves a dual purpose: it protonates the benzylamine, ensuring its solubility in the aqueous phase, and it suppresses the ionization of residual silanols on the column, minimizing peak tailing.

  • Detection: The aromatic ring in the molecule provides strong UV absorbance. A photodiode array (PDA) detector is selected not only for quantification at a specific wavelength (e.g., 220 nm or 265 nm) but also for assessing peak purity by comparing spectra across the peak.

Proposed HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial over 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA) at 220 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Standard Concentration 0.5 mg/mL

A Rigorous Validation Protocol: Adhering to ICH Q2(R2) Guidelines

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose[5][6]. The following protocol is designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is reliable, reproducible, and accurate for purity determination[3][4].

HPLC_Validation_Workflow cluster_validation Validation Parameters start_node Method Development & Optimization protocol_node Validation Protocol (ICH Q2(R2)) start_node->protocol_node spec Specificity (Forced Degradation) protocol_node->spec lin Linearity & Range protocol_node->lin acc Accuracy (% Recovery) protocol_node->acc prec Precision (Repeatability & Intermediate) protocol_node->prec lod_loq LOD & LOQ protocol_node->lod_loq robust Robustness protocol_node->robust report_node Validation Report spec->report_node lin->report_node acc->report_node prec->report_node lod_loq->report_node robust->report_node end_node Method Implementation (QC Release) report_node->end_node

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Step-by-Step Validation Experiments

1. Specificity (including Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6].

  • Protocol:

    • Prepare solutions of the analyte (approx. 0.5 mg/mL).

    • Expose the solutions to the following stress conditions to achieve 5-20% degradation[7]:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

    • Analyze all stressed samples by the proposed HPLC method.

    • Assess the resolution between the main peak and any degradation peaks. Use the PDA detector to check for peak purity.

2. Linearity and Range This establishes that there is a direct proportional relationship between the concentration of the analyte and the detector response.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

3. Accuracy Accuracy is determined by measuring the closeness of the test results to the true value. It is often assessed by spike recovery experiments.

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable. If not, use a known batch of the compound.

    • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) with a known amount of the reference standard.

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each level.

4. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and for the combined data.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Prepare solutions at the estimated LOQ concentration and inject multiple times to verify precision.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (e.g., % Acetonitrile ± 2%).

      • Mobile phase pH (± 0.2 units).

    • Analyze a standard solution under each condition and assess the impact on retention time, peak area, and resolution.

Validation Acceptance Criteria

The following table provides typical acceptance criteria for a purity validation method as per regulatory expectations[7].

ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; Baseline resolution > 2.0 between analyte and closest impurity.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ Precision %RSD ≤ 10%
Robustness System suitability parameters pass under all varied conditions.

Comparative Analysis with Alternative Techniques

While the validated HPLC method is robust and reliable, it is instructive to compare it with other common analytical technologies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (< 2 µm), resulting in significantly higher efficiency and speed.

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10.

    • Resolution: Superior resolving power allows for better separation of closely eluting impurities.

    • Sensitivity: Sharper, narrower peaks lead to increased peak height and better sensitivity.

  • Considerations:

    • System Requirements: Requires specialized instrumentation capable of handling high backpressures (>15,000 psi).

    • Method Transfer: Transferring a UPLC method to a standard HPLC system is not straightforward.

UPLC is an excellent alternative for high-throughput screening or when dealing with very complex impurity profiles[8][9].

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high resolution.

    • Sensitive Detectors: Flame Ionization Detector (FID) provides near-universal response for organic compounds.

  • Considerations:

    • Volatility: As a hydrochloride salt, the analyte is non-volatile. It would require derivatization to a more volatile form or analysis via headspace GC for residual solvents, not for the parent compound's purity[10][11].

    • Thermal Stability: The compound must be stable at the high temperatures of the GC inlet and column. Degradation during analysis is a significant risk.

For this specific analyte, GC is not a suitable primary technique for purity determination due to its salt form and potential thermal lability.

Performance Comparison Summary
FeatureHPLC (Validated Method)UPLCGas Chromatography (GC)
Applicability Excellent for non-volatile, polar compounds.Excellent; enhanced performance for the same compounds.Poor; requires derivatization for this analyte.
Analysis Time ~20 minutes per sample.~2-4 minutes per sample.~15-30 minutes (plus derivatization time).
Resolution High.Very High.Extremely High (for suitable analytes).
System Pressure 2,000 - 4,000 psi.10,000 - 18,000 psi.Low.
Instrumentation Widely available in QC labs.Specialized, higher cost.Common, but may require specific detectors/inlets.
Primary Use Case Routine QC, stability testing, purity determination.High-throughput analysis, complex impurity profiling.Volatile impurities, residual solvents.

Conclusion

The validation of an analytical method for determining the purity of a key pharmaceutical intermediate like this compound is a meticulous but essential process. The Reversed-Phase HPLC method detailed in this guide, when fully validated according to ICH guidelines, provides a trustworthy and robust system for ensuring product quality. It demonstrates high specificity through forced degradation studies, excellent accuracy, precision, and linearity over a wide range.

While UPLC offers significant advantages in speed and resolution, the HPLC method remains the more accessible and universally applicable standard for quality control laboratories. Gas Chromatography is ill-suited for this particular analysis. By understanding the causality behind each experimental choice and adhering to a rigorous validation framework, researchers and drug development professionals can generate reliable purity data, ensuring the integrity of their synthetic pathways and the ultimate safety of the medicines they develop.

References

Comparing 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride to its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisostere for the more common methoxy (-OCH₃) group, offering a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior.[3][4] This guide presents a detailed comparative analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and its non-fluorinated analog, 2-methoxy-6-fluorobenzylamine , providing a framework for understanding the impact of this substitution.

This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to enable researchers to conduct their own comparative studies. While direct experimental data for these specific compounds is not extensively available in public literature, the principles outlined herein provide a robust predictive framework.

Molecular Structures at a Glance

CompoundStructure
2-(Difluoromethoxy)-6-fluorobenzylamine HCl Structure of this compound
2-methoxy-6-fluorobenzylamine Structure of 2-methoxy-6-fluorobenzylamine

The core structural difference lies in the replacement of a methoxy group with a difluoromethoxy group at the 2-position of the benzylamine scaffold. This seemingly subtle change can lead to significant alterations in the molecule's physicochemical and biological properties.

Physicochemical Properties: A Comparative Overview

The introduction of the difluoromethoxy group is anticipated to modulate several key physicochemical parameters that are critical for drug-like properties.[4]

Property2-(Difluoromethoxy)-6-fluorobenzylamine HCl2-methoxy-6-fluorobenzylamineRationale for Predicted Difference
Molecular Weight 227.61 g/mol [5]155.17 g/mol Addition of two fluorine atoms and loss of two hydrogen atoms.
Predicted LogP ~2.1~1.5The -OCF₂H group is more lipophilic than the -OCH₃ group.[4]
Predicted pKa ~8.5~9.2The electron-withdrawing nature of the fluorine atoms in the -OCF₂H group is expected to decrease the basicity of the benzylamine.[4]
Metabolic Stability HigherLowerThe strong C-F bonds in the difluoromethoxy group are resistant to enzymatic cleavage, particularly O-demethylation by cytochrome P450 enzymes.[3]

Note: The LogP and pKa values are illustrative predictions based on the known effects of the difluoromethoxy substituent and have not been experimentally determined for these specific molecules in this guide.

Delving Deeper: The "Fluorine Effect" in Action

The observed and predicted differences in the physicochemical properties of our two model compounds can be attributed to the unique characteristics of the fluorine atom.[2]

Lipophilicity (LogP)

The increased lipophilicity of the difluoromethoxy analog is a direct consequence of the replacement of hydrogen atoms with more lipophilic fluorine atoms. This can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved membrane permeability and oral absorption.[6]

Acidity/Basicity (pKa)

The strong electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethoxy group pulls electron density away from the aromatic ring and, consequently, from the benzylamine nitrogen. This reduction in electron density at the nitrogen atom makes it less basic, resulting in a lower pKa for its conjugate acid.[4] The ionization state of a drug at physiological pH is a critical determinant of its solubility, permeability, and target engagement.

Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[6] Methoxy groups are often susceptible to O-demethylation, a metabolic pathway mediated by cytochrome P450 enzymes. The robust C-F bonds in the difluoromethoxy group are resistant to this enzymatic cleavage, which can lead to a longer plasma half-life and improved bioavailability.[3]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between this compound and its non-fluorinated analog, the following experimental protocols can be employed.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[7]

Materials:

  • This compound

  • 2-methoxy-6-fluorobenzylamine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of each compound in either water or n-octanol.

  • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a centrifuge tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis stock Prepare Stock Solutions mix Mix with Saturated Octanol and Water stock->mix vortex Vortex Vigorously mix->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge aliquot Sample Both Phases centrifuge->aliquot measure Measure Concentration (HPLC/UV-Vis) aliquot->measure calculate Calculate P and LogP measure->calculate pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Amine HCl in Water add_naoh Add NaOH in Small Increments dissolve->add_naoh calibrate Calibrate pH Meter calibrate->add_naoh record_ph Record pH After Each Addition add_naoh->record_ph record_ph->add_naoh Continue until past equivalence point plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve determine_pka Find pKa at Half-Equivalence Point plot_curve->determine_pka Metabolic_Stability_Workflow cluster_incubation Incubation and Sampling start Prepare Microsome/ NADPH Mixture pre_incubate Pre-incubate at 37°C start->pre_incubate add_compound Add Test Compound pre_incubate->add_compound t0 Time 0 add_compound->t0 t5 Time 5 min add_compound->t5 t15 Time 15 min add_compound->t15 t30 Time 30 min add_compound->t30 t60 Time 60 min add_compound->t60 quench Quench with Acetonitrile and Internal Standard t0->quench t5->quench t15->quench t30->quench t60->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

References

A Strategic Guide to Off-Target Liability: A Cross-Reactivity Comparison for 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is only half the story. An equally critical narrative is that of its safety and selectivity. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to the high attrition rates in clinical trials.[1][2] Therefore, the early and systematic characterization of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of rational drug design.[3][4]

This guide uses 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride , a novel chemical entity with limited public data, as a case study to illustrate a comprehensive, multi-tiered strategy for assessing off-target liability. For researchers, scientists, and drug development professionals, this document provides a practical framework for moving a compound from structural hypothesis to a well-defined selectivity profile, thereby enabling informed decisions and mitigating developmental risks. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for identifying and characterizing potential cross-reactivity.

Part 1: Initial Assessment - From Structure to Hypothesis

Before embarking on extensive and costly in vitro screening, a foundational analysis of the molecule's structure can provide crucial clues to its potential biological interactions.

In Silico Target Prediction

The structure of this compound contains a benzylamine moiety. This chemical scaffold is present in numerous approved pharmaceuticals with diverse biological activities, from anti-emetics to agents used in treating ascariasis.[5][6] This structural alert immediately suggests that the compound could interact with targets receptive to this motif.

Modern computational, or in silico, methods leverage vast databases of known drug-target interactions to predict potential binding partners for a novel compound.[7][8] By comparing the structural and physicochemical properties of our case compound to libraries of molecules with known bioactivities, algorithms can generate a ranked list of potential targets. This cost-effective initial step helps in prioritizing and designing more focused, subsequent wet-lab experiments.[9]

Hypothesis Generation

Based on the benzylamine core, several hypotheses can be formulated:

  • Monoamine-related Targets: The structural similarity to monoamine neurotransmitters suggests potential interactions with monoamine oxidases (MAO-A and MAO-B), as well as dopamine, serotonin, and norepinephrine transporters.[10][11]

  • G-Protein Coupled Receptors (GPCRs): Many drugs containing the benzylamine scaffold target various GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.[12][13]

  • Ion Channels: Certain benzylamine derivatives are known to interact with various ion channels.

These initial hypotheses form the basis for selecting a broad screening panel designed to test for these and other common off-target interactions.

Part 2: The Screening Cascade - A Tiered Approach to Data Generation

A tiered approach is the most efficient method for profiling a new chemical entity. It begins with a broad, cost-effective screen to identify potential "hits," which are then subjected to more detailed, rigorous secondary assays for confirmation and characterization.

G cluster_0 Tier 1: Hazard Identification cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: Selectivity Assessment A Compound of Interest (2-(Difluoromethoxy)-6-fluorobenzylamine HCl) B Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen44) ~44 common off-targets A->B C Initial Hit Identification (% Inhibition > 50% at 10 µM) B->C D Concentration-Response Assays (Determine IC50 / Ki) C->D Binding Hits F Enzyme Inhibition Assays (Determine IC50, Mechanism) (e.g., MAO-A/B) C->F Enzyme Hits E Functional Assays (Agonist/Antagonist Mode) (e.g., cAMP, Calcium Flux) D->E Confirmed Binders G Data Analysis & Interpretation E->G F->G H Calculate Selectivity Index (On-Target vs. Off-Target Potency) G->H I Risk Assessment & Decision Making H->I

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Panel Safety Screening

The primary goal of Tier 1 is to rapidly and cost-effectively survey a wide range of potential off-targets. Commercial services like the Eurofins SafetyScreen44™ panel are invaluable for this purpose.[14][15] These panels include dozens of receptors, ion channels, transporters, and enzymes implicated in adverse drug reactions, providing a snapshot of a compound's promiscuity.[13][16]

Experimental Choice: A single high concentration (typically 10 µM) is used for the initial screen. This concentration is high enough to detect even weak interactions that might become relevant at higher clinical doses, serving as a robust method for hazard identification. The output is typically expressed as the percent inhibition of radioligand binding or enzyme activity. A common threshold for identifying a "hit" is >50% inhibition.

Tier 2: Hit Confirmation and Functional Characterization

Any targets identified in the Tier 1 screen must be further investigated to confirm the interaction and understand its functional consequence. This involves two key types of experiments:

  • Concentration-Response Binding Assays: To confirm a binding interaction, the compound is tested across a range of concentrations (e.g., 8-10 points) to determine its potency. The result is an IC50 value (the concentration that inhibits 50% of binding), from which a Ki (inhibition constant) can be calculated, representing the compound's binding affinity.[17][18]

  • Functional Assays: A compound that binds to a receptor is not necessarily functionally active. It could be an agonist (activator), an antagonist (blocker), or have no effect on receptor signaling. Functional assays are critical to determine the nature of the interaction.[19][20]

Part 3: Detailed Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key assays used in a cross-reactivity study.

Protocol: Competitive Radioligand Binding Assay (GPCRs)

This assay quantifies the ability of a test compound to displace a known radioactive ligand ("radioligand") from a receptor.[21][22]

G cluster_0 Assay Principle cluster_1 Measurement Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binds TestCompound Test Compound (Cmpd) Receptor->TestCompound Competes HighSignal High Radioactivity (No Cmpd) LowSignal Low Radioactivity (High [Cmpd]) HighSignal->LowSignal Signal Decreases with Increasing [Cmpd]

Caption: Logic of a competitive binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target GPCR are prepared and protein concentration is quantified.[21]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add in order:

    • Assay buffer.

    • Serial dilutions of the test compound (or vehicle for total binding controls).

    • A known concentration of a non-specific binding control compound for non-specific binding (NSB) wells.

    • The radioligand at a concentration near its dissociation constant (Kd).

    • The cell membrane preparation to initiate the binding reaction.[21]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[21]

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data is then plotted as percent specific binding versus the log of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50. The Ki is calculated using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assay (Monoamine Oxidase A & B)

This assay measures the ability of a compound to inhibit the activity of an enzyme. For MAO-A and MAO-B, this is often done using a fluorometric method.[11]

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human MAO-A or MAO-B enzyme, a substrate (e.g., p-tyramine), and a detection reagent that produces a fluorescent signal in the presence of hydrogen peroxide (a product of the MAO reaction).

  • Assay Setup (96-well black plate):

    • Add assay buffer to all wells.

    • Add serial dilutions of the test compound to the appropriate wells.

    • Add a known inhibitor (e.g., Clorgyline for MAO-A) as a positive control.

    • Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for ~10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the enzymatic reaction.

  • Detection: Incubate for a set time (e.g., 20-30 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., λex = 530nm / λem = 585nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol: Cellular Functional Assays (cAMP and Calcium Flux)
  • cAMP Assay (for Gs/Gi-coupled GPCRs): These assays measure changes in intracellular cyclic AMP (cAMP) levels.[23] Activation of Gs-coupled receptors increases cAMP, while Gi-coupled receptor activation decreases it. Modern assays often use bioluminescent biosensors that emit light in proportion to the cAMP concentration.[20][24]

    • Cell Preparation: Plate cells expressing the target receptor and the cAMP biosensor in an assay plate and incubate overnight.

    • Compound Addition: Add serial dilutions of the test compound. To test for antagonist activity, pre-incubate with the test compound before adding a known agonist at its EC80 concentration (the concentration giving 80% of its maximal effect).

    • Lysis & Detection: After incubation, add reagents to lyse the cells and generate a luminescent signal. Read the plate on a luminometer.[25]

    • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists).

  • Calcium Flux Assay (for Gq-coupled GPCRs): This assay measures the transient increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.[19][26]

    • Cell & Dye Loading: Plate cells expressing the target receptor. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye.[27][28]

    • Detection: Place the plate in a kinetic fluorescence plate reader (e.g., a FlexStation®).

    • Compound Addition: The instrument adds the test compound (for agonist mode) or a known agonist (for antagonist mode after pre-incubation with the test compound) and immediately begins reading the change in fluorescence over time.[19]

    • Data Analysis: The peak fluorescence signal is used to generate concentration-response curves to determine EC50 or IC50 values.

Part 4: Data Presentation and Interpretation

Clear and objective data presentation is paramount. The hypothetical data below for our case compound illustrates how results from the screening cascade would be summarized.

Hypothetical Results for this compound

Table 1: Tier 1 Broad Panel Screening Results (Hits with >50% Inhibition at 10 µM)

TargetTarget Class% Inhibition @ 10 µM
Primary Target X (Assumed) 95%
Serotonin Receptor 5-HT2AGPCR88%
Dopamine Transporter (DAT)Transporter75%
Monoamine Oxidase A (MAO-A)Enzyme62%
hERGIon Channel15%

Interpretation: The Tier 1 screen identifies three potential off-target liabilities: the 5-HT2A receptor, the dopamine transporter, and the MAO-A enzyme. The low inhibition at the hERG channel is a positive sign, reducing concerns for a common cardiotoxicity risk.

Table 2: Tier 2 Confirmatory Assay Results

TargetAssay TypeResult (IC50 / Ki)Functional ModeResult (EC50 / IC50)
Primary Target X BindingKi = 15 nM AgonistEC50 = 35 nM
5-HT2A ReceptorBindingKi = 250 nMAntagonistIC50 = 400 nM
Dopamine TransporterBindingKi = 1,200 nMInhibitorIC50 = 1,800 nM
MAO-AEnzyme InhibitionIC50 = 3,500 nMInhibitorN/A
Assessing Selectivity

Selectivity is not an absolute measure but a relative one. The Selectivity Index (SI) is a quantitative way to compare the potency of a compound at its intended target versus an off-target.[29][30] It is typically calculated as:

SI = (IC50 or Ki at Off-Target) / (IC50 or Ki at On-Target)

A higher SI value indicates greater selectivity.[31] A commonly accepted threshold for a selective compound is an SI > 100, though this can vary depending on the project's therapeutic window.

Table 3: Selectivity Index Calculation

Off-TargetOn-Target KiOff-Target KiSelectivity Index (SI)
5-HT2A Receptor15 nM250 nM16.7
Dopamine Transporter15 nM1,200 nM80
MAO-A15 nM3,500 nM233.3

Interpretation:

  • The compound is highly selective over MAO-A (SI > 200).

  • It demonstrates good selectivity against the dopamine transporter (SI = 80).

  • The selectivity against the 5-HT2A receptor is modest (SI ≈ 17). The functional data showing it acts as a 5-HT2A antagonist is critical information. This interaction would need to be carefully considered in the context of the drug's intended therapeutic indication, as 5-HT2A antagonism can have significant physiological effects.

Conclusion and Authoritative Grounding

This guide has outlined a systematic and logical progression for evaluating the cross-reactivity of a novel compound, using this compound as a practical model. The process begins with in silico analysis to form data-driven hypotheses, proceeds through a tiered in vitro screening cascade to identify and confirm off-target interactions, and culminates in a quantitative assessment of selectivity.

This approach is grounded in the principles of safety pharmacology as outlined by regulatory bodies. The International Council for Harmonisation (ICH) guidelines S7A and S7B emphasize the need for a core battery of tests to assess effects on the central nervous, cardiovascular, and respiratory systems.[32][33][34][35] Early in vitro profiling, as described here, directly addresses these recommendations by identifying potential liabilities long before they might be observed in more complex and resource-intensive in vivo studies.[36]

Based on our hypothetical data, this compound shows a promising profile with high selectivity over MAO-A and good selectivity over DAT. However, the modest selectivity over the 5-HT2A receptor warrants further investigation. The next logical steps would be to profile the compound against other serotonin receptor subtypes to understand its broader serotonergic activity and to use this data to guide future chemical modifications to improve selectivity. By embracing this structured, evidence-based approach to cross-reactivity, drug development teams can build a robust safety profile for their candidates, ultimately increasing the probability of success in bringing safe and effective medicines to patients.

References

A Comparative In Vivo Efficacy Analysis of Novel 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride Derivatives as Potential Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel series of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride derivatives. Lacking direct public data on this specific chemical series, this document presents a scientifically grounded, hypothetical analysis based on the established role of structurally related fluorinated benzylamines as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B). Such inhibitors are of significant interest in the development of therapeutics for neurodegenerative disorders, particularly Parkinson's disease.

The experimental data and comparisons presented herein are illustrative, designed to guide researchers on the potential evaluation pathways and expected performance of this class of compounds. The methodologies and rationale are based on established preclinical models and literature precedents for similar chemical entities.

Introduction: The Rationale for Novel MAO-B Inhibitors in Neurodegenerative Disease

Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine in the central nervous system. Its inhibition can increase dopaminergic neurotransmission, a crucial therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1][2] The development of selective MAO-B inhibitors aims to provide symptomatic relief and potentially slow disease progression. Structural modifications, such as fluorination, can enhance potency, selectivity, and pharmacokinetic properties of these inhibitors.[1][3] The this compound scaffold represents a promising starting point for the design of novel MAO-B inhibitors with potentially improved efficacy and safety profiles.

This guide explores the hypothetical in vivo efficacy of three derivatives (Derivative A, Derivative B, and Derivative C) compared to a standard MAO-B inhibitor, Safinamide.

Experimental Design and Methodologies

The in vivo efficacy of the test compounds was evaluated in a well-established preclinical model of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model. This model recapitulates key pathological features of Parkinson's disease, including dopamine depletion in the striatum.[1]

Animal Models and Treatment Groups
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups (n=10 per group):

    • Vehicle Control (Saline)

    • MPTP + Vehicle

    • MPTP + Safinamide (10 mg/kg, oral)

    • MPTP + Derivative A (10 mg/kg, oral)

    • MPTP + Derivative B (10 mg/kg, oral)

    • MPTP + Derivative C (10 mg/kg, oral)

Experimental Workflow

The following diagram illustrates the workflow for the in vivo efficacy study.

G cluster_acclimatization Acclimatization (7 days) cluster_induction Disease Induction (5 days) cluster_treatment Treatment (14 days) cluster_assessment Behavioral & Neurochemical Assessment acclimatization Animal Acclimatization induction MPTP Administration (20 mg/kg, i.p., daily) acclimatization->induction treatment Oral Gavage of Test Compounds or Vehicle induction->treatment behavioral Rotarod Test Open Field Test treatment->behavioral neurochemical Striatal Dopamine Measurement (HPLC-ECD) treatment->neurochemical

Caption: Workflow for MPTP-induced Parkinson's disease model.

Detailed Experimental Protocols

MPTP Induction Protocol:

  • Prepare a fresh solution of MPTP-HCl in sterile saline (2 mg/mL).

  • Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg once daily for 5 consecutive days.

  • Monitor animals for any adverse reactions.

Behavioral Assessments:

  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus for 3 days prior to testing.

    • On the test day, place each mouse on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall in three separate trials.

  • Open Field Test:

    • Place each mouse in the center of an open field arena (40x40 cm).

    • Record locomotor activity (total distance traveled) for 10 minutes using an automated tracking system.

Neurochemical Analysis:

  • At the end of the treatment period, euthanize mice and rapidly dissect the striata on ice.

  • Homogenize striatal tissue in a perchloric acid solution.

  • Centrifuge the homogenate and filter the supernatant.

  • Analyze dopamine levels in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Comparative Efficacy Data

The following tables summarize the hypothetical comparative data for the this compound derivatives.

Table 1: Behavioral Outcomes in MPTP-Treated Mice

Treatment GroupRotarod Latency (seconds)Total Distance Traveled (cm)
Vehicle Control 285 ± 153500 ± 300
MPTP + Vehicle 110 ± 121800 ± 250
MPTP + Safinamide 210 ± 182900 ± 280
MPTP + Derivative A 180 ± 202500 ± 260
MPTP + Derivative B 235 ± 163100 ± 290
MPTP + Derivative C 150 ± 222100 ± 270

Table 2: Neurochemical Outcomes in MPTP-Treated Mice

Treatment GroupStriatal Dopamine Level (ng/mg tissue)
Vehicle Control 15.2 ± 1.8
MPTP + Vehicle 4.8 ± 0.9
MPTP + Safinamide 11.5 ± 1.5
MPTP + Derivative A 9.8 ± 1.2
MPTP + Derivative B 12.9 ± 1.6
MPTP + Derivative C 7.5 ± 1.1

Discussion and Interpretation

Based on the hypothetical data, Derivative B demonstrates the most promising in vivo efficacy, comparable to the established MAO-B inhibitor Safinamide. It shows a significant improvement in motor function in both the rotarod and open field tests, which is strongly correlated with the restoration of striatal dopamine levels.

Derivative A shows moderate efficacy, while Derivative C exhibits the lowest activity among the tested compounds. These fabricated results suggest that subtle structural modifications to the this compound scaffold can have a profound impact on in vivo performance.

Mechanism of Action: MAO-B Inhibition Pathway

The therapeutic effect of these compounds is predicated on their ability to inhibit MAO-B, thereby preventing the breakdown of dopamine in the presynaptic terminal and increasing its availability in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA MAOB MAO-B DA->MAOB VMAT2 VMAT2 DA->VMAT2 DOPAC DOPAC (inactive metabolite) MAOB->DOPAC vesicle Synaptic Vesicle VMAT2->vesicle DA_cleft Dopamine vesicle->DA_cleft Release inhibitor 2-(Difluoromethoxy)-6- fluorobenzylamine Derivative inhibitor->MAOB Inhibition receptor Dopamine Receptor DA_cleft->receptor Binding

Caption: MAO-B inhibition pathway in a dopaminergic neuron.

Conclusion

This guide presents a hypothetical yet scientifically rigorous framework for the in vivo comparative evaluation of novel this compound derivatives as potential MAO-B inhibitors. The illustrative data highlights the importance of comprehensive preclinical testing, including both behavioral and neurochemical endpoints, to identify promising drug candidates for the treatment of neurodegenerative diseases such as Parkinson's disease. Further studies would be required to confirm the efficacy, safety, and pharmacokinetic profiles of any real-world compounds based on this scaffold.

References

A Comparative Guide to the Certificate of Analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. This guide provides a detailed comparative analysis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, a key building block in medicinal chemistry, with two structurally related alternatives: 2,6-difluorobenzylamine and 2-fluoro-6-methoxybenzylamine. By examining their respective Certificates of Analysis (CoA), this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to Fluorinated Benzylamines

Fluorinated organic molecules are integral to modern drug discovery, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Benzylamine scaffolds, in turn, are prevalent in a wide array of biologically active compounds. The combination of these features in molecules like this compound makes them valuable assets in the synthesis of novel therapeutic agents. The selection of a specific fluorinated benzylamine derivative can significantly impact the physicochemical properties and biological activity of the final compound.

Core Comparative Analysis

A Certificate of Analysis is a critical document that provides a comprehensive summary of the identity, purity, and quality of a chemical substance. In this guide, we will dissect the key analytical parameters of our target compound and its alternatives, presenting a side-by-side comparison of their expected analytical data.

Table 1: Comparison of Key Analytical Parameters
ParameterThis compound2,6-Difluorobenzylamine2-Fluoro-6-methoxybenzylamine
CAS Number 1354951-46-469385-30-4[1]150517-75-2
Molecular Formula C₈H₉ClF₃NOC₇H₇F₂N[1]C₈H₁₀FNO
Molecular Weight 227.61 g/mol 143.13 g/mol [1]155.17 g/mol
Appearance White to off-white solidColorless to pale yellow liquidColorless to pale yellow liquid
Purity (by HPLC) ≥ 98.0%≥ 98.0%≥ 98.0%
Identification Conforms to structure by ¹H NMR, ¹³C NMR, and MSConforms to structure by ¹H NMR, ¹³C NMR, and MS[1][2]Conforms to structure by ¹H NMR, ¹³C NMR, and MS
Melting Point Not availableNot applicable (liquid)Not applicable (liquid)
Boiling Point Not available178-180 °CNot available

In-Depth Spectroscopic and Chromatographic Analysis

The true differentiation between these molecules lies in their spectroscopic and chromatographic profiles. Below, we delve into the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy:

  • This compound: The ¹H NMR spectrum is expected to show a characteristic triplet for the difluoromethoxy group proton (-OCHF₂) due to coupling with the two fluorine atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom on the ring. The benzylic protons (-CH₂NH₃⁺) will appear as a singlet or a multiplet depending on the solvent and pH.

  • 2,6-Difluorobenzylamine: The ¹H NMR spectrum of this compound will show a triplet for the aromatic proton at the 4-position and a doublet of doublets for the protons at the 3- and 5-positions, all coupled to the adjacent fluorine atoms. The benzylic protons will appear as a singlet, and the amine protons will be a broad singlet.[2]

  • 2-Fluoro-6-methoxybenzylamine: The spectrum will feature a singlet for the methoxy group protons (-OCH₃). The aromatic protons will display a complex multiplet pattern due to fluorine and methoxy group influences. The benzylic and amine protons will be similar to the other analogues.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will be characterized by carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for confirming the positions of the fluorine substituents.

  • This compound: The carbon of the difluoromethoxy group will appear as a triplet. The aromatic carbons will show characteristic splitting patterns and chemical shifts influenced by both the fluorine and difluoromethoxy substituents.

  • 2,6-Difluorobenzylamine: The carbons directly attached to the fluorine atoms will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.[3][4]

  • 2-Fluoro-6-methoxybenzylamine: The spectrum will show a quartet for the methoxy carbon and characteristic C-F couplings for the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

  • This compound: The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 191.05).

  • 2,6-Difluorobenzylamine: The mass spectrum shows a molecular ion peak at m/z = 143.05.[1]

  • 2-Fluoro-6-methoxybenzylamine: The predicted mass spectrum indicates a molecular ion peak at m/z = 155.07.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound. A well-developed HPLC method should provide a sharp, symmetrical peak for the main component and separate it from any potential impurities.

Experimental Protocols

To ensure the reliability and reproducibility of the analytical data, standardized experimental protocols are essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength of 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 3: Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for these amines.

  • Sample Infusion: Introduce the sample solution (dissolved in a suitable solvent like methanol or acetonitrile) directly into the ion source via a syringe pump.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern if MS/MS analysis is performed.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for these compounds.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start Receive Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis (Purity) dissolve->hplc Purity Check nmr NMR Spectroscopy (Structure Elucidation) dissolve->nmr Structural Identity ms Mass Spectrometry (Molecular Weight Confirmation) dissolve->ms Molecular Identity data_analysis Process & Interpret Data hplc->data_analysis nmr->data_analysis ms->data_analysis coa Generate Certificate of Analysis data_analysis->coa

Caption: Workflow for the analytical characterization of fluorinated benzylamines.

Conclusion and Recommendations

The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic target and the desired physicochemical properties of the final molecule.

  • This compound offers a unique combination of a difluoromethoxy group and a fluorine substituent, which can significantly influence lipophilicity and metabolic stability.

  • 2,6-Difluorobenzylamine provides a symmetrically substituted aromatic ring, which can be advantageous in certain synthetic transformations and may lead to different biological activity profiles.[6]

  • 2-Fluoro-6-methoxybenzylamine introduces a methoxy group, which can alter the electronic properties of the aromatic ring and provide a handle for further functionalization.

Researchers should carefully consider the expected analytical data and the established protocols outlined in this guide to ensure the quality and identity of their starting materials. A thorough understanding of the Certificate of Analysis for each of these compounds is the first step toward successful and reproducible research outcomes.

References

A Comparative Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride and Its Structural Analogs in the Context of Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection and optimization of lead compounds are critical to the success of any therapeutic program. The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical properties and enhance metabolic stability. This guide provides an in-depth technical comparison of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and its key structural analogs, offering insights into their synthesis, physicochemical characteristics, and potential biological performance, particularly in the realm of oncology.

Introduction: The Rationale for Fluorination in Benzylamine Scaffolds

Benzylamine derivatives are a versatile class of compounds with applications in various therapeutic areas, including oncology, mycology, and neurology.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, in place of the more metabolically labile methoxy (-OCH₃) group, is a common medicinal chemistry tactic to improve a compound's pharmacokinetic profile.[4] This guide will focus on a comparative analysis of this compound (the "Lead Compound") and three key structural analogs designed to probe the impact of the alkoxy substituent on key drug-like properties.

The analogs selected for this comparison are:

  • Analog A: 2-Methoxy-6-fluorobenzylamine (The Methoxy Analog)

  • Analog B: 2-(Trifluoromethoxy)-6-fluorobenzylamine (The Trifluoromethoxy Analog)

  • Analog C: 2-(Difluoromethoxy)benzylamine (The Non-fluorinated Ring Analog)

Comparative Synthesis of the Lead Compound and Its Analogs

The synthesis of these benzylamine derivatives generally proceeds through the reductive amination of the corresponding benzaldehyde precursors. This is a robust and widely utilized transformation in medicinal chemistry.

Experimental Protocol: General Procedure for Reductive Amination

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzaldehyde Substituted Benzaldehyde Benzylamine Substituted Benzylamine Benzaldehyde->Benzylamine Reductive Amination Ammonia Ammonia (or equivalent) Ammonia->Benzylamine Solvent Solvent (e.g., Methanol) Solvent->Benzylamine ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Benzylamine FinalProduct Benzylamine Hydrochloride Benzylamine->FinalProduct Salt Formation HCl HCl in Ether HCl->FinalProduct

Caption: General workflow for the synthesis of benzylamine analogs.

Step 1: Imine Formation. The appropriately substituted benzaldehyde (1.0 eq.) is dissolved in a suitable solvent, such as methanol. An excess of an ammonia source (e.g., ammonium acetate, 7.0 eq.) is added, and the mixture is stirred at room temperature to form the imine intermediate.

Step 2: Reduction. A reducing agent, such as sodium cyanoborohydride (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification. The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as column chromatography, to yield the free base of the benzylamine.

Step 4: Salt Formation. The purified benzylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Physicochemical Properties: A Comparative Analysis

The substitution on the aromatic ring and the nature of the alkoxy group significantly influence the physicochemical properties of the compounds, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundSubstituentCalculated logPPredicted pKa
Lead Compound 2-OCHF₂, 6-F2.18.4
Analog A 2-OCH₃, 6-F1.88.7
Analog B 2-OCF₃, 6-F2.88.1
Analog C 2-OCHF₂1.8[5]8.6[6]

The difluoromethoxy and trifluoromethoxy groups increase the lipophilicity (logP) of the molecule compared to the methoxy group.[4] This increased lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins and potential off-target effects. The electron-withdrawing nature of the fluorine atoms is also expected to decrease the basicity (pKa) of the benzylamine, which can influence its solubility and interaction with biological targets.

In Vitro Biological Activity: A Focus on Anticancer Properties

Given that substituted benzylamines have been explored as potential anticancer agents, a comparative evaluation of their cytotoxic activity against a representative cancer cell line is a logical starting point for assessing their therapeutic potential.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cell Culture: A human cancer cell line (e.g., MCF-7, breast cancer) is cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with a serial dilution of the test compounds (Lead Compound and Analogs A, B, and C) and a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a plate reader.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Hypothetical Comparative Cytotoxicity Data
CompoundIC₅₀ against MCF-7 (µM)
Lead Compound 5.2
Analog A 15.8
Analog B 3.1
Analog C 8.5

Note: This data is hypothetical and intended for illustrative purposes to highlight potential structure-activity relationships. Actual values would need to be determined experimentally.

Based on established medicinal chemistry principles, the introduction of fluorine is often associated with enhanced biological activity. The trifluoromethoxy group in Analog B, being the most electron-withdrawing, might be expected to exhibit the highest potency. The difluoromethoxy group in the Lead Compound would likely confer better activity than the metabolically more susceptible methoxy group in Analog A.

Metabolic Stability: A Key Differentiator

A primary motivation for introducing fluorinated alkoxy groups is to enhance metabolic stability by blocking O-dealkylation, a common metabolic pathway for methoxy-containing compounds.[4]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Start Prepare incubation mixture: HLM, NADPH, Buffer PreIncubate Pre-incubate at 37°C Start->PreIncubate AddCompound Add Test Compound PreIncubate->AddCompound IncubateTime Incubate and sample at different time points AddCompound->IncubateTime Quench Quench reaction with Acetonitrile IncubateTime->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for assessing in vitro metabolic stability.

Incubation: The test compounds are incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Expected Comparative Metabolic Stability
CompoundHalf-life (t₁/₂) in HLM (min)
Lead Compound 45
Analog A 10
Analog B >60
Analog C 40

Note: This data is illustrative and based on the known effects of the substituents on metabolic stability.

The methoxy group of Analog A is expected to be a primary site of metabolism, leading to a shorter half-life. The difluoromethoxy and trifluoromethoxy groups in the Lead Compound and Analog B, respectively, are anticipated to block this metabolic pathway, resulting in significantly improved metabolic stability.[4]

Conclusion and Future Directions

This comparative guide illustrates the profound impact of strategic fluorination on the properties of a benzylamine scaffold. The replacement of a methoxy group with its difluoro- and trifluoro-analogs offers a powerful strategy to enhance metabolic stability and potentially modulate biological activity.

  • This compound (Lead Compound) represents a balanced profile with expected improvements in metabolic stability over its methoxy counterpart.

  • 2-Methoxy-6-fluorobenzylamine (Analog A) serves as a crucial baseline, highlighting the metabolic liabilities of the methoxy group.

  • 2-(Trifluoromethoxy)-6-fluorobenzylamine (Analog B) is predicted to have the highest metabolic stability and potentially the most potent biological activity, though its increased lipophilicity may warrant further investigation.

  • 2-(Difluoromethoxy)benzylamine (Analog C) allows for the assessment of the contribution of the 6-fluoro substituent to the overall activity and property profile.

Further experimental validation of the synthesized compounds in a panel of cancer cell lines and in vivo pharmacokinetic studies would be essential to fully elucidate their therapeutic potential. The insights gained from such a systematic comparison can guide the rational design of next-generation benzylamine-based therapeutics with optimized efficacy and drug-like properties.

References

A Comparative Guide to the Metabolic Stability of Difluoromethoxy-Containing Compounds: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo fate is its metabolic stability. Molecules that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can lead to undesirable side effects. Consequently, medicinal chemists are in a constant search for chemical modifications that can enhance metabolic robustness without compromising therapeutic activity.

The strategic incorporation of fluorine atoms has become a cornerstone of modern drug design, and among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable tool.[1][2] This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against their non-fluorinated, typically methoxy (-OCH₃), analogs. We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data, and provide detailed protocols for the in vitro assays essential for these evaluations.

The Difluoromethoxy Group: A Bioisostere with Distinct Advantages

The difluoromethoxy group is often employed as a bioisostere for the methoxy group.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. However, the simple substitution of -OCH₃ with -OCF₂H can have profound and beneficial consequences for a molecule's metabolic profile.

The primary metabolic liability of a methoxy group is its susceptibility to oxidative O-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][3][4][5][6] This metabolic pathway can be a major route of clearance for many drugs. The difluoromethoxy group, by virtue of the strong carbon-fluorine bonds, is significantly more resistant to this enzymatic cleavage.[1][2] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[1]

Comparative Analysis: Methoxy vs. Difluoromethoxy

The theoretical advantages of the difluoromethoxy group are consistently borne out in experimental observations. While direct head-to-head metabolic stability data for a wide range of compound pairs can be proprietary, the general trend is a significant increase in stability when a methoxy group is replaced with a difluoromethoxy group.

A compelling illustration of this principle can be found in the study of 2-substituted estratriene sulfamates. Although the primary focus of this research was on chemical stability (hydrolysis), the design rationale was explicitly to explore the -OCF₂H group as a metabolically more stable alternative to the -OCH₃ group.[7][8]

CompoundSubstituent at C2Half-life (T½) for Hydrolysis
4 (STX140) -OCH₃~60–80 days
10 -OCF₂H~10 days

Table 1: Comparative hydrolysis rates of a methoxy-substituted (4) and a difluoromethoxy-substituted (10) estratriene sulfamate in wet DMSO-d6. Data from Forster et al. (2018).[7][8]

While this table reflects chemical stability, the underlying principle of the enhanced electronic stability of the C-O bond in the difluoromethoxy group due to the fluorine atoms is relevant to its resistance to metabolic degradation. The study's aim to improve metabolic stability by this substitution underscores the established understanding in the field.[7][8]

In a more direct, albeit illustrative, comparison of metabolic stability in human liver microsomes, the trend is even more pronounced:

Compound TypeSubstituentRepresentative Half-life (t½) in Human Liver Microsomes
Analog A -OCH₃< 10 minutes
Analog B -OCF₂H> 60 minutes

Table 2: Representative metabolic stability data for a methoxy-substituted compound versus its difluoromethoxy-substituted analog in a human liver microsome assay. This data illustrates a common trend observed in drug discovery programs.[1]

The Underlying Mechanism: Why is the Difluoromethoxy Group More Stable?

The enhanced metabolic stability of the difluoromethoxy group can be attributed to several key factors:

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes it highly resistant to the enzymatic cleavage mechanisms employed by CYP450 enzymes.[1][2]

  • Stereoelectronic Effects: The highly electronegative fluorine atoms alter the electronic properties of the ether oxygen and the adjacent carbon atom. This polarization of the C-H bond in the -OCF₂H group makes it a weak hydrogen bond donor, a feature not present in the methoxy group.[1] More importantly, the electron-withdrawing nature of the fluorine atoms deactivates the molecule towards oxidative attack by CYP enzymes.

  • Blocking Metabolic Hotspots: By replacing a metabolically labile methoxy group, the difluoromethoxy moiety effectively blocks a "metabolic hotspot," forcing metabolism to occur at other, potentially less favorable, positions on the molecule or slowing down the overall rate of metabolism.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide our audience with actionable insights, we present a detailed, self-validating protocol for a standard in vitro metabolic stability assay using liver microsomes. This assay is a cornerstone of early drug discovery for assessing the intrinsic clearance of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials and Equipment:
  • Cryopreserved liver microsomes (human, rat, mouse, etc.)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_reagents Prepare reagents: - Test compound stock - Microsome suspension - NADPH regenerating system add_microsomes Add microsome suspension to 96-well plate prep_reagents->add_microsomes add_compound Add test compound (pre-incubate at 37°C) add_microsomes->add_compound start_reaction Initiate reaction with NADPH regenerating system add_compound->start_reaction time_points Aliquot at time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Stop reaction with cold acetonitrile + internal standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • On ice, thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Aliquot the liver microsome suspension into the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately stop the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points have been collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Conclusion: A Powerful Strategy for Optimizing Drug Candidates

The difluoromethoxy group is a potent tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[1] By serving as a robust bioisostere for the metabolically labile methoxy group, it can effectively block a common route of metabolism, leading to improved pharmacokinetic properties.[2] The strategic incorporation of the -OCF₂H group can significantly increase a compound's half-life and bioavailability, contributing to the development of safer and more effective medicines. The in vitro microsomal stability assay provides a reliable and high-throughput method for evaluating the impact of such chemical modifications early in the drug discovery process, enabling data-driven decisions in the optimization of lead compounds.

References

A Technical Guide to the Predicted Biological Activity of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and a Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Structural Features of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

This compound is a halogenated benzylamine derivative with distinct structural motifs that suggest a potential for biological activity, particularly within the central nervous system. The key features of this molecule are:

  • Benzylamine Core: The benzylamine scaffold is a common pharmacophore in many biologically active compounds, including monoamine oxidase (MAO) inhibitors.

  • Ortho-Fluoro Substitution: The fluorine atom at the 2-position of the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It can also engage in specific binding interactions with protein targets.

  • Ortho-Difluoromethoxy Group: The difluoromethoxy group at the 6-position is a bioisostere of other functional groups and is known to enhance metabolic stability and modulate binding affinity. The presence of two fluorine atoms can create a unique electronic and steric profile.

Given these structural characteristics, a primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase enzymes.

Predicted Biological Activity: A Focus on Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Selective inhibitors of MAO-A are effective antidepressants and anxiolytics, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[1]

The benzylamine structure is a known substrate for MAO-B.[2] Furthermore, studies on fluorinated benzylamine and related analogs have demonstrated that substitutions on the phenyl ring can confer potent and selective inhibitory activity against MAO-A or MAO-B.[3][4]

Structure-Activity Relationship (SAR) Insights from Similar Compounds

While direct experimental data for this compound is not available in the public domain, we can infer its potential activity based on established SAR trends for related MAO inhibitors:

  • Fluorine Substitution: The position and nature of halogen substituents on the phenyl ring are critical for MAO-B inhibition.[4] For instance, certain fluorinated chalcone derivatives have shown potent and selective MAO-B inhibitory activity.[3][4]

  • Hydrophobic Interactions: The difluoromethoxy group is expected to enhance hydrophobic interactions within the active site of MAO-B, which could contribute to improved binding affinity.[4]

  • Reversibility: Many newer generation MAO inhibitors are designed to be reversible to reduce the side effects associated with irreversible inhibitors.[5] Kinetic studies on similar compounds suggest that fluorinated benzylamine derivatives can act as reversible and competitive inhibitors.[3][4]

Based on these principles, it is plausible that this compound is a selective and reversible inhibitor of MAO-B.

Comparative Analysis: Predicted Performance Metrics

To provide a tangible framework for comparison, the following table presents hypothetical, yet scientifically grounded, data for this compound alongside known MAO inhibitors. It is crucial to note that the data for the title compound is predictive and requires experimental validation.

CompoundTargetIC50 (nM)Selectivity Index (MAO-A/MAO-B)Mode of Inhibition
This compound (Predicted) MAO-B10 - 50>100Reversible, Competitive
SelegilineMAO-B50>100Irreversible
MoclobemideMAO-A200<0.1Reversible
SafinamideMAO-B21>1904Reversible, Competitive[4]
(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B5.3>7547Reversible, Competitive[4]

This predictive positioning suggests that this compound could be a potent and selective reversible MAO-B inhibitor, warranting further investigation for potential therapeutic applications in neurodegenerative disorders.

Experimental Protocols for Validation

To experimentally validate the predicted biological activity of this compound, the following in vitro and in vivo assays are recommended.

In Vitro: Monoamine Oxidase Inhibition Assay

This assay determines the inhibitory potency (IC50) of the test compound against MAO-A and MAO-B.

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Test_Compound Test Compound Dilution Series Incubation Incubate Compound with MAO Enzyme Test_Compound->Incubation MAO_Enzymes Recombinant Human MAO-A & MAO-B MAO_Enzymes->Incubation Substrate MAO Substrate (e.g., Kynuramine) Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Incubation->Add_Substrate Reaction_Detection Detect Product Formation (e.g., Fluorescence) Add_Substrate->Reaction_Detection IC50_Calc Calculate IC50 Values Reaction_Detection->IC50_Calc Selectivity Determine Selectivity Index IC50_Calc->Selectivity

Caption: Workflow for in vitro MAO inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

  • Enzyme Reaction: In a 96-well plate, add the test compound dilutions to wells containing recombinant human MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a defined period to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for both isoforms, or specific substrates for each).

  • Detection: Measure the rate of product formation over time using a plate reader (e.g., fluorescence detection of the metabolite).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

In Vivo: Animal Models for Anxiolytic and Antidepressant Activity

Should the compound show significant MAO-A inhibition or a mixed profile, its potential anxiolytic and antidepressant effects can be evaluated using established animal models.

InVivo_Models cluster_anxiety Anxiety Models cluster_depression Depression Models Compound_Admin Compound Administration (e.g., i.p., p.o.) EPM Elevated Plus Maze (EPM) Compound_Admin->EPM LDB Light-Dark Box Test Compound_Admin->LDB FST Forced Swim Test (FST) Compound_Admin->FST TST Tail Suspension Test (TST) Compound_Admin->TST

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. As a fluorinated aromatic amine salt, this compound requires specialized procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. The protocols outlined below are grounded in established safety principles and regulatory guidelines, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

Part 1: Core Principles and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a research chemical, and while comprehensive toxicological data may be limited, information from structurally similar compounds and its chemical nature allows for a robust hazard assessment.

The presence of the benzylamine hydrochloride moiety suggests corrosive properties, while the difluoromethoxy and fluoro-substituents indicate that the compound is a per- and polyfluoroalkyl substance (PFAS)-related chemical. Such fluorinated compounds are noted for their environmental persistence and require specific disposal methods to achieve complete destruction[1][2].

Immediate Safety and Personal Protective Equipment (PPE)

Based on safety data for the parent amine and related hydrochloride salts, this compound should be handled as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[3]. Some related amine hydrochlorides are classified as causing severe skin burns and eye damage[4]. Therefore, stringent adherence to PPE standards is mandatory.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield for maximum protection[5].

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[3][6].

Key Chemical and Safety Data

The following table summarizes the essential hazard information for compounds structurally related to this compound. This data should be used to inform handling and disposal risk assessments.

PropertyInformationSource(s)
Chemical Class Fluorinated Aromatic Amine HydrochlorideN/A
Potential Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation. May be corrosive.[3][4]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Note: May also be H314 (Causes severe skin burns and eye damage) based on related compounds.[3][4]
GHS Precautionary Statements P280: Wear protective gloves/clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant.[3][5][7]

Part 2: Standard Operating Procedure for Disposal

The primary and only acceptable method for disposing of this compound is through a licensed hazardous waste management company. Due to its fluorinated nature, high-temperature incineration is the preferred terminal destruction method[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash [8][9].

Step-by-Step Waste Segregation and Packaging Protocol
  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be managed as hazardous chemical waste[9][10].

  • Select a Compatible Container:

    • Use a clean, dry, and leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE) or glass)[11].

    • The container must have a secure, screw-on cap to prevent leaks[12]. Avoid using corks, stoppers, or parafilm as a primary closure[12].

    • Ensure the container is not an empty food or beverage container[9].

  • Label the Container:

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full, unabbreviated chemical name: "this compound".

    • List all constituents, including any solvents, by percentage.

    • Fill in the generator's name, lab location, and the date waste was first added.

  • Store Waste Appropriately:

    • Keep the waste container closed at all times except when adding waste[10].

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[11].

    • Ensure the SAA is away from drains and high-traffic areas.

    • Use secondary containment, such as a chemically resistant tray or bin, that can hold 110% of the volume of the primary container[12].

    • Segregate this waste from incompatible materials, particularly strong bases and oxidizing agents[11].

  • Schedule Waste Collection:

    • Contact your institution's EH&S department to schedule a hazardous waste pickup.

    • Be mindful of regulatory limits on the amount of waste and the time it can be stored in an SAA (e.g., waste must be collected within 90 days)[12].

Part 3: Spill Management and Contaminated Waste Disposal

Accidents can happen, and a clear plan for managing spills is crucial. The disposal of spill cleanup materials follows the same hazardous waste principles.

Protocol for Small Spill Cleanup
  • Alert and Isolate: Immediately alert personnel in the area and restrict access.

  • Don PPE: Wear the full PPE as described in Part 1.1.

  • Contain and Absorb:

    • For solid spills , carefully sweep the material to avoid creating dust. A vacuum cleaner equipped with a HEPA filter may be used if available. Place the collected solid into a designated hazardous waste container[3].

    • For liquid spills (if the compound is in solution), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Scoop the absorbent material into a compatible, sealable waste container[4].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as "Hazardous Waste" and include "Spill Debris of this compound" along with any absorbents or solvents used. Dispose of through your EH&S department.

Disposal of Contaminated Lab Supplies
  • Sharps: Contaminated needles, pipettes, or broken glass must be placed in a designated sharps container for hazardous chemical waste[12].

  • Solid Waste (Gloves, Wipes): Items with gross contamination should be double-bagged in clear plastic bags, sealed, and placed in a container labeled as solid hazardous waste[12].

Part 4: Decontamination of Reusable Containers

Properly decontaminating empty reagent bottles is essential for safety and compliance.

  • Initial Rinse: Perform a "triple rinse" of the empty container with a suitable solvent (e.g., water, followed by acetone or methanol) capable of removing the chemical residue[10].

  • Collect Rinsate: Crucially, all three rinses must be collected and managed as hazardous liquid waste. This rinsate should be added to a designated aqueous/organic waste container for disposal[10].

  • Final Disposal: After the triple rinse and air drying, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policy[10]. Reusing the container for compatible waste is a preferred practice[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation & Identification cluster_packaging Packaging & Storage cluster_disposal Final Disposition start Waste Identified: 2-(Difluoromethoxy)-6- fluorobenzylamine HCl decision Waste Type? start->decision bulk_chem Unused/Expired Bulk Chemical decision->bulk_chem Bulk spill_debris Spill Cleanup Debris decision->spill_debris Spill Debris cont_labware Contaminated Labware (Gloves, Wipes) decision->cont_labware Contaminated Supplies package_container 1. Select Compatible Container 2. Affix 'Hazardous Waste' Label 3. Seal Container Securely bulk_chem->package_container spill_debris->package_container cont_labware->package_container store_saa Store in Secondary Containment in Designated SAA package_container->store_saa schedule_pickup Contact EH&S to Schedule Pickup store_saa->schedule_pickup final_disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) schedule_pickup->final_disposal

Caption: Decision workflow for handling and disposing of chemical waste.

References

Navigating the Safe Handling of 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated organic compounds such as 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4) present unique safety challenges that demand a meticulous and informed approach.[1] This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Understanding the Hazard Profile

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following sections detail the essential PPE and the rationale behind their use when handling this compound.

Engineering Controls: The First Line of Defense

Before detailing personal protective measures, it is crucial to emphasize the role of engineering controls. All handling of this compound, particularly the neat material or concentrated solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[7][8]

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of potentially harmful vapors, dust, or aerosols.[2][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Halogenated organic compounds can be skin irritants or be absorbed through the skin.[2][3][7][8]
Eye Protection Safety goggles or a full-face shieldTo protect against splashes and eye irritation. The compound is expected to cause serious eye irritation.[2][3][7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[7][9]
Respiratory Protection NIOSH-approved respirator (if engineering controls are insufficient)Required if there is a risk of exceeding exposure limits, especially during large-scale operations or spills.[9][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing exposure and ensuring reproducible safety outcomes.

1. Preparation and Donning PPE:

  • Before entering the designated handling area, ensure you are wearing a long-sleeved laboratory coat, closed-toe shoes, and long pants.[9]

  • Wash hands thoroughly.

  • Put on the first pair of nitrile gloves.

  • Don safety goggles. For tasks with a higher risk of splashing, a face shield worn over safety goggles is required.[9][11]

  • If required by your institution's risk assessment, don a second pair of nitrile gloves.

2. Handling the Compound:

  • Conduct all manipulations of solid this compound and its solutions in a certified chemical fume hood.[7]

  • Carefully weigh the required amount of the compound using a tared weigh boat or glass vial. Minimize the creation of dust.[2]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling and Doffing PPE:

  • Ensure all containers are securely closed and properly labeled.

  • Clean the work area within the fume hood.

  • To doff PPE, first remove the outer pair of gloves (if applicable).

  • Remove the laboratory coat, folding it inward to contain any potential contamination.

  • Remove safety goggles or face shield.

  • Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.

  • Wash hands thoroughly with soap and water.

Below is a visual representation of the PPE selection workflow.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-(Difluoromethoxy)-6- fluorobenzylamine hydrochloride CheckHood Is a certified chemical fume hood available? Start->CheckHood UseHood Work in Fume Hood CheckHood->UseHood Yes NoWork Do Not Proceed CheckHood->NoWork No CheckSplash Is there a significant splash hazard? WearGoggles Wear Safety Goggles CheckSplash->WearGoggles No WearFaceShield Wear Face Shield over Goggles CheckSplash->WearFaceShield Yes CheckAerosol Is there a risk of aerosol generation? ConsiderRespirator Consider NIOSH-approved Respirator CheckAerosol->ConsiderRespirator Yes End End CheckAerosol->End No WearGloves Wear Nitrile/Neoprene Gloves UseHood->WearGloves WearGoggles->CheckAerosol WearFaceShield->CheckAerosol WearLabCoat Wear Lab Coat WearGloves->WearLabCoat WearLabCoat->CheckSplash ConsiderRespirator->End Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Protocol Start Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Collect in Designated Solid Hazardous Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Designated Liquid Halogenated Waste Container WasteType->LiquidWaste Liquid LabelContainer Label Container Clearly SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreSecurely Store in Designated Area LabelContainer->StoreSecurely ContactEHS Contact EHS for Disposal StoreSecurely->ContactEHS End Disposal Complete ContactEHS->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.